Product packaging for Flemiphilippinin A(Cat. No.:)

Flemiphilippinin A

Cat. No.: B1631160
M. Wt: 488.6 g/mol
InChI Key: VBTMMYSERQFPPK-UHFFFAOYSA-N
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Description

Flemiphilippinin A is a member of isoflavanones.
This compound has been reported in Flemingia macrophylla and Flemingia prostrata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32O6 B1631160 Flemiphilippinin A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O6/c1-8-29(4,5)23-14-19-25(33)24-26(34)20(17-10-12-21(31)22(32)13-17)15-35-28(24)18(11-9-16(2)3)27(19)36-30(23,6)7/h8-10,12-15,31-33H,1,11H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTMMYSERQFPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=C(C(O2)(C)C)C(C)(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Flemiphilippinin A: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Flemiphilippinin A, a prenylated isoflavone primarily isolated from the plant species Flemingia philippinensis and Flemingia macrophylla, has garnered significant interest within the scientific community for its notable antioxidant and antitumor properties. This technical guide provides an in-depth overview of its chemical structure, biological activities with supporting quantitative data, detailed experimental protocols for its study, and a visualization of its proposed signaling pathway in cancer cells.

Chemical Structure

This compound is a complex flavonoid derivative. Its chemical identity is defined by the following key identifiers:

  • IUPAC Name : 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

  • Chemical Formula : C₃₀H₃₂O₆

  • Molecular Weight : 488.57 g/mol

  • SMILES String : C=CC(C)(C)C1=Cc2c(c(CC=C(C)C)c3occ(-c4ccc(O)c(O)c4)c(=O)c3c2O)OC1(C)C

  • CAS Number : 140366-64-9

Quantitative Biological Data

The biological efficacy of this compound has been quantified in several studies, particularly focusing on its antioxidant and anticancer activities. The following table summarizes key quantitative data.

Biological ActivityAssayCell Line/TargetMeasurementValueReference
Antioxidant ActivityDPPH radical scavenging-EC₅₀18.36 µg/mL[CymitQuimica]
Anticancer ActivityMTT AssayBEL-7402 (Hepatocellular Carcinoma)-Some antitumor activity at 5 µg/mL[CymitQuimica]
Anticancer ActivityMTT AssayA-549 (Lung Epithelial Carcinoma)-Some antitumor activity at 5 µg/mL[CymitQuimica]
Anticancer ActivityMTT AssayHCT-8 (Ileocecal Adenocarcinoma)-Some antitumor activity at 5 µg/mL[CymitQuimica]

Experimental Protocols

The isolation, characterization, and evaluation of the biological activity of this compound involve a series of detailed experimental procedures.

A common method for isolating this compound from its natural sources, such as the roots of Flemingia philippinensis, involves the following steps:

  • Extraction : The dried and powdered plant material is subjected to extraction with a 75% ethanolic solution.

  • Chromatographic Separation : The resulting crude extract is then subjected to a series of column chromatography techniques for purification. This typically includes:

    • Silica gel column chromatography.

    • Octadecylsilyl (ODS) silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

Fractions are collected and monitored by thin-layer chromatography (TLC) to isolate the pure compound.

The chemical structure of the isolated this compound is confirmed using various spectroscopic methods:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR experiments are conducted to elucidate the detailed arrangement of atoms within the molecule.

The antioxidant potential of this compound is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

The cytotoxic effect of this compound on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Signaling Pathway of this compound-Induced Paraptosis

Recent research has elucidated that this compound can induce a form of regulated cell death known as paraptosis in lung cancer cells. This process is mediated through the induction of endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction. The proposed signaling pathway is visualized below.

FlemiphilippininA_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress drives CHOP CHOP ER_Stress->CHOP mediates Mito_Dys Mitochondrial Dysfunction CHOP->Mito_Dys Paraptosis Paraptosis Mito_Dys->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

This diagram illustrates that this compound targets the c-Myc protein, leading to an increase in endoplasmic reticulum stress. This stress condition, in turn, mediates the upregulation of the CHOP protein, which subsequently causes mitochondrial dysfunction, ultimately culminating in paraptotic cell death in lung cancer cells.[1] This mechanism highlights a promising avenue for the development of novel anticancer therapies.

References

The Botanical Origin and Chromatographic Isolation of Flemiphilippinin A

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Flemiphilippinin A, a prenylated flavonoid, has garnered significant scientific interest for its potential therapeutic applications, notably its potent antitumor activities.[1][2] This technical guide provides an in-depth overview of the natural source of this compound and the detailed methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Source

This compound is a bioactive compound naturally occurring in plants of the Flemingia genus, which belongs to the Fabaceae family. The primary botanical source for this compound is the roots of Flemingia philippinensis .[3][4][5][6][7][8] Additionally, this compound has been isolated from Flemingia prostrata .[1] These plants have a history of use in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments.[9]

Isolation of this compound: An Experimental Protocol

The isolation of this compound from its natural source involves a multi-step process encompassing extraction and multi-stage chromatographic purification. The following protocol is a synthesized methodology based on established research.

Plant Material Preparation

The roots of Flemingia philippinensis are collected, washed, dried, and powdered to increase the surface area for efficient solvent extraction.

Extraction

The powdered root material undergoes solvent extraction to isolate a crude extract containing this compound and other secondary metabolites. An optimized ultrasonic-assisted extraction method has been shown to be efficient for obtaining total flavonoids from F. philippinensis.[2][8]

Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Total Flavonoids [2][8]

ParameterOptimal Condition
Extraction Solvent85% Methanol
Solvent to Solid Ratio40 mL/g
Extraction Time40 minutes
Number of Extractions1

Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude extract is typically suspended in water and subjected to successive partitioning with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[10]

Chromatographic Purification

The fraction enriched with this compound (often the dichloromethane or ethyl acetate fraction) is then subjected to a series of chromatographic techniques for purification.[3][6][10]

  • Silica Gel Column Chromatography: The enriched fraction is first separated using silica gel column chromatography with a gradient elution system, typically a mixture of cyclohexane and ethyl acetate.[10]

  • ODS Silica Gel and Sephadex LH-20 Column Chromatography: Further purification is achieved using reversed-phase (ODS) silica gel and size-exclusion (Sephadex LH-20) column chromatography.[3][6]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is often accomplished using semi-preparative HPLC, yielding a highly pure compound.[10]

The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[3][6]

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Flemingia philippinensis roots.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification Dried and Powdered Roots of Flemingia philippinensis Dried and Powdered Roots of Flemingia philippinensis Ultrasonic-Assisted Extraction (85% Methanol) Ultrasonic-Assisted Extraction (85% Methanol) Dried and Powdered Roots of Flemingia philippinensis->Ultrasonic-Assisted Extraction (85% Methanol) Crude Extract Crude Extract Ultrasonic-Assisted Extraction (85% Methanol)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fraction Enriched Fraction Solvent Partitioning->Enriched Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography Enriched Fraction->Silica Gel Column Chromatography Further Chromatographic Separation (ODS, Sephadex LH-20) Further Chromatographic Separation (ODS, Sephadex LH-20) Silica Gel Column Chromatography->Further Chromatographic Separation (ODS, Sephadex LH-20) Semi-preparative HPLC Semi-preparative HPLC Further Chromatographic Separation (ODS, Sephadex LH-20)->Semi-preparative HPLC Pure this compound Pure this compound Semi-preparative HPLC->Pure this compound G This compound This compound c-Myc c-Myc This compound->c-Myc targets ER Stress ER Stress c-Myc->ER Stress induces CHOP CHOP ER Stress->CHOP activates Mitochondrial Dysfunction Mitochondrial Dysfunction CHOP->Mitochondrial Dysfunction mediates Paraptosis Paraptosis Mitochondrial Dysfunction->Paraptosis Cytoplasmic Vacuolation Cytoplasmic Vacuolation Paraptosis->Cytoplasmic Vacuolation ER/Mitochondrial Swelling ER/Mitochondrial Swelling Paraptosis->ER/Mitochondrial Swelling

References

Flemiphilippinin A: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flemiphilippinin A, a prenylated isoflavone, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its discovery, botanical origin from Flemingia philippinensis, and its molecular mechanism of action. This document details the isolation and structure elucidation of this compound, presents its biological activity through quantitative data, and outlines the experimental protocols for its study. Furthermore, it includes diagrams of its signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

Flemingia philippinensis (Merr. & Rolfe) Li, a shrub belonging to the Fabaceae family, is a plant with a history of use in traditional medicine, particularly for treating conditions like rheumatism and arthropathy.[1] Phytochemical investigations have revealed a wealth of bioactive compounds within this plant, primarily flavonoids and isoflavones.[2][3] Among these, this compound has been identified as a potent anti-cancer agent. It is important to note that in botanical literature, Flemingia prostrata Roxb. is considered a synonym for Flemingia philippinensis.[4][5][6][7][8] Therefore, research referring to this compound from Flemingia prostrata pertains to the same compound from Flemingia philippinensis.[4]

Recent studies have elucidated the significant anti-tumor activity of this compound, particularly against lung cancer.[4] Its mechanism of action is unique, inducing a form of regulated cell death known as paraptosis through the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[4] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound is a naturally occurring prenylated isoflavone isolated from the roots of Flemingia philippinensis. While the plant is a source of numerous flavonoids, including Flemiphilippinins C and D, this compound has been a subject of recent focused research due to its distinct biological activities.[3][4]

Isolation and Purification

The isolation of this compound from Flemingia philippinensis typically involves solvent extraction followed by a series of chromatographic separations. A general protocol is outlined below, based on established methods for isolating flavonoids from this genus.

Experimental Protocol: Isolation and Purification of this compound

  • Extraction:

    • The dried and powdered roots of Flemingia philippinensis are subjected to ultrasonic-assisted extraction with a solvent such as 70-95% ethanol or methanol.[1][5] This process is optimized for time, solvent concentration, and solid-to-liquid ratio to maximize the yield of total flavonoids.

  • Partitioning:

    • The crude extract is concentrated under reduced pressure and then suspended in water.

    • The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH2Cl2), and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar isoflavone, is typically enriched in the dichloromethane or ethyl acetate fraction.[5]

  • Chromatographic Separation:

    • The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents like petroleum ether-acetone or cyclohexane-ethyl acetate.[5]

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

    • Further purification is achieved using additional chromatographic techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1][2]

Structure Elucidation

The chemical structure of this compound is determined through a combination of spectroscopic methods.

Experimental Protocol: Structure Elucidation of this compound

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR and 13C NMR: These one-dimensional NMR techniques provide information about the proton and carbon framework of the molecule, respectively.

    • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between protons (COSY), protons and their directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC). These correlations allow for the unambiguous assignment of all proton and carbon signals and the final elucidation of the structure.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-tumor effects, particularly against lung cancer cells.[4] Its primary mechanism of action involves the induction of paraptosis, a form of regulated cell death distinct from apoptosis.

Paraptosis Induction via ER Stress and Mitochondrial Dysfunction

This compound's anti-cancer activity is mediated through a specific signaling pathway:

  • Targeting c-Myc: this compound has been shown to target the oncoprotein c-Myc.[4]

  • Induction of ER Stress: The interaction with c-Myc leads to excessive endoplasmic reticulum (ER) stress.[4]

  • CHOP-Mediated Mitochondrial Dysfunction: The heightened ER stress promotes the accumulation of the transcription factor CHOP, which in turn mediates mitochondrial dysfunction. This is characterized by a disruption of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and inhibition of mitochondrial oxidative phosphorylation.[4]

  • Paraptosis: The culmination of these events is the triggering of paraptosis, a cell death pathway characterized by the formation of cytoplasmic vacuoles and swelling of the ER and mitochondria.[4]

dot

FlemiphilippininA_Signaling_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc ER_Stress Endoplasmic Reticulum Stress (ER Stress) ↑ cMyc->ER_Stress CHOP CHOP Accumulation in Mitochondria ↑ ER_Stress->CHOP Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction Paraptosis Paraptosis (Cell Death) Mito_Dysfunction->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

Overcoming Drug Resistance

A significant finding is that this compound can enhance the sensitivity of gefitinib-resistant lung cancer cells to this EGFR inhibitor.[4] By inducing paraptosis, this compound provides an alternative cell death pathway that can bypass the resistance mechanisms to conventional apoptosis-inducing drugs.[4]

Quantitative Data

The biological activity of this compound and related compounds has been quantified in several studies. The following tables summarize the available data.

Table 1: Cytotoxicity of this compound and Related Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)Not explicitly stated, but potent[4]
This compoundH1975 (Lung Cancer)Not explicitly stated, but potent[4]
Flemiphilippinin FA549 (Lung Cancer)4.50 - 19.83[5]
Flemiphilippinin FH1975 (Lung Cancer)< 5[5]

Table 2: Antioxidant Activity of this compound

AssayEC50 (µg/mL)
DPPH Radical Scavenging18.36

*Data from a study on ultrasonic-assisted extraction of flavonoids from Flemingia philippinensis.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Add Solubilizing Agent Incubate->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., c-Myc, CHOP, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.

Immunofluorescence

Immunofluorescence is used to visualize the localization of specific proteins within cells.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells to preserve their structure and permeabilize the cell membranes to allow antibody entry.

  • Blocking: Block non-specific binding sites.

  • Primary Antibody Incubation: Incubate with a primary antibody against the target protein.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with a fluorescent dye like DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the fluorescent signals using a fluorescence microscope.

Conclusion

This compound, a prenylated isoflavone from Flemingia philippinensis, demonstrates significant promise as an anti-cancer agent. Its ability to induce paraptosis in lung cancer cells, particularly in drug-resistant models, highlights its potential for further development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its discovery, biological activity, and the methodologies for its investigation. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a novel oncology therapeutic.

References

Biosynthesis of Flemiphilippinin A and Other Prenylated Isoflavones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylated isoflavones, a class of specialized metabolites predominantly found in leguminous plants, have garnered significant interest for their diverse pharmacological activities. Flemiphilippinin A, a representative member of this class isolated from Flemingia philippinensis, exhibits promising therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound and other related prenylated isoflavones. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the enzymatic processes involved, from precursor synthesis to the final prenylated product. This document outlines detailed experimental protocols for the identification, characterization, and quantification of the key enzymes and metabolites in this pathway. Furthermore, it includes structured tables for the presentation of quantitative data and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate comprehension and further research in this field.

Introduction

Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchroman skeleton. Their biosynthesis originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The addition of one or more isoprenoid-derived prenyl groups to the isoflavone backbone, a reaction catalyzed by prenyltransferases, significantly increases their structural diversity and biological activity. Prenylation enhances the lipophilicity of these molecules, often leading to improved membrane permeability and interaction with biological targets.

Flemingia philippinensis is a rich source of a variety of prenylated isoflavones, including Flemiphilippinin D, E, F, G, and the recently identified fleminquinone A.[1][2][3][4][5][6] The presence of this diverse array of prenylated compounds strongly indicates the existence of a suite of prenyltransferase enzymes with varying substrate and regiospecificities within this plant species. This compound, a notable constituent, serves as a focal point for understanding the intricate biosynthetic machinery responsible for producing these valuable natural products.

This guide will first delineate the proposed biosynthetic pathway to this compound, starting from the core isoflavone scaffold. Subsequently, it will provide detailed experimental methodologies for researchers seeking to investigate this pathway, including the isolation and characterization of the involved enzymes and the quantification of the resulting metabolites.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is postulated to proceed through the well-established isoflavone pathway, followed by a series of prenylation and cyclization reactions. The core pathway involves the enzymes Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Isoflavone Synthase (IFS), and Isoflavone Dehydratase (HID).[7][8][9] The subsequent prenylation steps are catalyzed by specific aromatic prenyltransferases (PTs).

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavone Biosynthesis cluster_prenylation Prenylation and Cyclization L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS, HID Prenyl-Genistein Prenyl-Genistein Genistein->Prenyl-Genistein PT1 (Prenyltransferase) Di-Prenyl-Genistein Di-Prenyl-Genistein Prenyl-Genistein->Di-Prenyl-Genistein PT2 (Prenyltransferase) This compound This compound Di-Prenyl-Genistein->this compound Cyclase (postulated)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthesis of this compound.

Identification and Isolation of Prenyltransferase Genes from Flemingia philippinensis

The identification of the specific prenyltransferase genes involved is a critical first step.

Workflow:

Caption: Workflow for prenyltransferase gene identification.

Protocol:

  • Plant Material and RNA Extraction:

    • Collect fresh young leaves or roots of Flemingia philippinensis.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with an oligo(dT) primer.

  • Degenerate PCR:

    • Design degenerate primers based on conserved regions of known plant aromatic prenyltransferases. These can be identified by aligning protein sequences from public databases (e.g., NCBI).

    • Perform PCR using the synthesized cDNA as a template and the degenerate primers.

    • Analyze the PCR products on an agarose gel. Excise and purify bands of the expected size.

    • Clone the purified PCR products into a suitable vector (e.g., pGEM-T Easy) and sequence multiple clones.

  • Rapid Amplification of cDNA Ends (RACE) PCR:

    • Based on the partial sequences obtained from degenerate PCR, design gene-specific primers for 5' and 3' RACE.

    • Perform 5' and 3' RACE PCR using a commercial RACE kit to obtain the full-length cDNA sequence.

  • Sequence and Phylogenetic Analysis:

    • Assemble the 5' and 3' RACE sequences to obtain the full-length gene sequence.

    • Translate the nucleotide sequence to the corresponding amino acid sequence.

    • Perform a BLAST search to identify homologous proteins.

    • Conduct a phylogenetic analysis with other known prenyltransferases to classify the newly identified gene.[10][11]

Heterologous Expression and Purification of Recombinant Prenyltransferases

To characterize the enzymatic activity, the identified prenyltransferase genes need to be expressed in a heterologous system. Plant prenyltransferases are often membrane-bound, making their expression and purification challenging.[8][9][12] The yeast Saccharomyces cerevisiae is a commonly used host for expressing membrane proteins.

Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of the prenyltransferase gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

    • Incorporate an affinity tag (e.g., 6x-His tag) at the N- or C-terminus to facilitate purification.

  • Yeast Transformation and Expression:

    • Transform the expression vector into a suitable yeast strain (e.g., INVSc1).

    • Grow the transformed yeast in a selective medium containing glucose.

    • Induce protein expression by transferring the cells to a medium containing galactose.

  • Microsomal Fraction Preparation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Disrupt the cells using glass beads or a French press.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound prenyltransferase.[10]

  • Solubilization and Purification (Optional, for detailed kinetic studies):

    • Resuspend the microsomal pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

    • Incubate on ice to allow for solubilization of the membrane proteins.

    • Centrifuge at high speed to remove insoluble material.

    • Purify the solubilized His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[13]

Enzyme Activity Assay

The activity of the recombinant prenyltransferase can be assayed using the isoflavone precursor and a prenyl donor.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Microsomal fraction or purified enzyme.

      • Isoflavone substrate (e.g., Genistein) dissolved in a suitable solvent (e.g., DMSO).

      • Prenyl donor: Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP).

      • Divalent cation cofactor (e.g., MgCl₂).

      • Buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase containing the prenylated products.

  • Product Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Redissolve the residue in a suitable solvent (e.g., methanol).

    • Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][14][15][16]

Quantitative Analysis of this compound and Precursors

Accurate quantification of this compound and its biosynthetic precursors in plant tissues is essential for understanding the pathway's efficiency and for quality control of plant-derived products.

Protocol:

  • Sample Preparation:

    • Grind dried and powdered plant material (Flemingia philippinensis roots or leaves) to a fine powder.

    • Extract the powder with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux extraction.[13]

    • Filter the extract and concentrate it under reduced pressure.

  • HPLC-MS/MS Analysis:

    • Develop a sensitive and specific HPLC-tandem mass spectrometry (MS/MS) method for the simultaneous quantification of this compound, genistein, and other relevant isoflavones.

    • Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

    • Optimize the MS/MS parameters (e.g., precursor ion, product ions, collision energy) for each analyte in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

  • Quantification:

    • Prepare a series of standard solutions of this compound and other target compounds of known concentrations.

    • Construct a calibration curve by plotting the peak area against the concentration for each standard.

    • Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curves.

Data Presentation

Quantitative data from the experimental work should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Kinetic Parameters of a Putative this compound Prenyltransferase

SubstrateKm (µM)Vmax (pmol/mg/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
GenisteinValueValueValueValue
DMAPPValueValueValueValue
GPPValueValueValueValue

Table 2: Quantification of Isoflavones in Flemingia philippinensis Root Extract

CompoundRetention Time (min)MRM Transition (m/z)Concentration (µg/g dry weight)
GenisteinValueValue → ValueValue
This compoundValueValue → ValueValue
Other IsoflavonesValueValue → ValueValue

Conclusion

The biosynthesis of this compound and other prenylated isoflavones in Flemingia philippinensis represents a fascinating area of plant specialized metabolism with significant implications for drug discovery and development. While the complete pathway and the specific enzymes involved are yet to be fully elucidated, the technical guide presented here provides a robust framework for researchers to systematically investigate this biosynthetic route. By employing the detailed protocols for gene identification, heterologous expression, enzyme characterization, and quantitative analysis, scientists can contribute to a deeper understanding of how these complex and valuable natural products are synthesized. The knowledge gained from such studies will be instrumental in developing metabolic engineering and synthetic biology strategies for the sustainable production of this compound and other medicinally important prenylated isoflavones.

References

Flemiphilippinin A: A Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Flemiphilippinin A is a naturally occurring flavonoid, specifically a member of the isoflavanone class.[1] It has been isolated from plants of the Flemingia genus, such as Flemingia prostrata and Flemingia macrophylla.[1][2] Recent research has highlighted its potential as a potent anti-tumor agent, particularly in the context of lung cancer, making it a compound of significant interest for further investigation and drug development.[2][3] This document provides a comprehensive overview of its known physical and chemical properties, isolation methods, and its detailed mechanism of action in cancer cells.

Physical and Chemical Properties

This compound is described as a yellow amorphous powder.[3] Its core chemical structure is based on a pyrano[3,2-g]chromen-6-one backbone. The fundamental physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₀H₃₂O₆ PubChem[1]
Molecular Weight 488.6 g/mol PubChem[1]
IUPAC Name 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one PubChem[1]

| PubChem CID | 10074228 | PubChem[1] |

Spectroscopic Data

Detailed spectral data (NMR, IR, UV-Vis, Mass Spectrometry) for this compound are identified through the analysis of its structure during isolation.[4] As a flavonoid, its UV-Vis spectrum is expected to show characteristic absorption bands related to its aromatic rings and conjugated systems.[5][6][7][8] Mass spectrometry is crucial for determining its molecular weight and fragmentation pattern, while NMR (¹H and ¹³C) is essential for elucidating the precise arrangement of atoms and stereochemistry.[4]

Isolation and Purification

This compound is extracted from the roots of plants like Flemingia macrophylla and Flemingia philippinensis.[3][4] The general methodology involves solvent extraction followed by multi-step column chromatography.

General Experimental Protocol
  • Extraction: The dried and powdered plant material (e.g., roots) is repeatedly extracted with a polar solvent, typically methanol or 75% ethanol, at room temperature.[3][4] The resulting extract is then concentrated under reduced pressure.[9]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[3]

  • Chromatographic Purification: The fraction containing this compound (e.g., the dichloromethane fraction) is subjected to a series of column chromatography (CC) steps for purification.[3] Common stationary phases include silica gel, ODS silica gel, and Sephadex LH-20.[4][10] A gradient elution system, for instance, cyclohexane-ethyl acetate, is often employed to separate the individual compounds.[3]

  • Structure Elucidation: The final purified compound's structure is identified and confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR).[4]

Visualization of Experimental Workflow

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis start Dried Plant Material (Flemingia sp. roots) extract Methanol or Ethanol Extraction start->extract concentrate Concentration in vacuo extract->concentrate partition Solvent Partitioning (e.g., Dichloromethane) concentrate->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Chromatography silica->sephadex pure_compound Pure this compound sephadex->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

General workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-tumor activity, particularly against lung cancer cells.[2] Its primary mechanism of action involves the induction of paraptosis, a form of regulated cell death distinct from apoptosis.[2] This process is initiated by targeting the c-Myc oncogene, leading to a cascade of events centered on endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[2]

Signaling Pathway of this compound-Induced Paraptosis

This compound directly targets the c-Myc protein, triggering excessive ER stress.[2] This heightened stress leads to the accumulation of the pro-apoptotic protein CHOP (C/EBP Homologous Protein). CHOP then translocates to the mitochondria, where it mediates dysfunction.[2] The key mitochondrial effects include the disruption of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the inhibition of oxidative phosphorylation.[2] This culmination of cellular stress and organelle damage results in paraptosis, characterized by extensive cytoplasmic vacuolization and swelling of the ER and mitochondria.[2] Notably, this pathway can also enhance the sensitivity of drug-resistant lung cancer cells to conventional therapies like gefitinib.[2]

Visualization of Signaling Pathway

G flp_a This compound c_myc c-Myc flp_a->c_myc targets er_stress Endoplasmic Reticulum (ER) Stress c_myc->er_stress induces chop CHOP Accumulation er_stress->chop promotes mito Mitochondrial Dysfunction chop->mito mediates mmp Disrupted Membrane Potential mito->mmp ros Increased ROS Production mito->ros oxphos Inhibited Oxidative Phosphorylation mito->oxphos paraptosis Paraptosis (Cell Death) mito->paraptosis leads to

Signaling pathway of this compound-induced paraptosis in lung cancer cells.

Key Experimental Methodologies

The biological effects of this compound have been investigated using a range of standard and advanced cell and molecular biology techniques.[2]

In Vitro Assays
  • MTT Assay: Used to assess cell viability and the cytotoxic effects of this compound on cancer cell lines.[2]

  • Plate Cloning & EdU Proliferation Assays: Employed to evaluate the impact of the compound on the long-term proliferative capacity of cells.[2]

  • Western Blotting: Utilized to detect and quantify the expression levels of key proteins in the signaling pathway, such as c-Myc and CHOP.[2][3]

  • JC-1 Staining: A method to measure mitochondrial membrane potential, allowing for the assessment of mitochondrial health and dysfunction.[2]

  • ROS Detection: Assays using fluorescent probes to quantify the levels of reactive oxygen species within cells.[2]

  • Seahorse Energy Metabolism Analysis: Performed to measure mitochondrial respiration and oxidative phosphorylation, providing insights into the bioenergetic effects of the compound.[2]

  • Cellular Thermal Shift Assay (CETSA) & Molecular Docking: Computational and experimental techniques used to confirm the direct binding interaction between this compound and its target protein, c-Myc.[2][3]

  • Immunofluorescence: Used to visualize the subcellular localization of proteins like CHOP, confirming its accumulation in mitochondria.[2]

In Vivo Models
  • Mouse Xenograft Model: Human lung cancer cells are implanted in mice to form tumors. These models are used to evaluate the anti-tumor efficacy and systemic toxicity of this compound in a living organism.[2]

References

Spectroscopic and Mechanistic Insights into Flemiphilippinin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and known signaling pathways associated with Flemiphilippinin A, a prenylated isoflavone with significant anti-tumor properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology.

Introduction

This compound is a bioactive flavonoid isolated from the roots of plants belonging to the Flemingia genus, such as Flemingia philippinensis and Flemingia prostrata.[1][2] Structurally, it is classified as a prenylated isoflavone. Its characterization has been accomplished through various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Recent studies have highlighted its potent anti-cancer activities, particularly against lung cancer, by inducing a form of regulated cell death known as paraptosis.[1]

Spectroscopic Data

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, this data would be presented as follows:

Ionization ModeFormulaCalculated m/zMeasured m/z
ESI+[C₂₅H₂₆O₅+H]⁺407.1807Data not available
ESI-[C₂₅H₂₆O₅-H]⁻405.1651Data not available

Caption: Representative table for high-resolution mass spectrometry data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H (proton) and ¹³C (carbon) NMR spectroscopy are essential for determining the detailed chemical structure and stereochemistry of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopic Data (Expected)

Positionδ (ppm)MultiplicityJ (Hz)
e.g., H-2Datas-
e.g., H-6DatadValue
............

Caption: Representative table for ¹H NMR spectroscopic data of this compound.

¹³C NMR Spectroscopic Data (Expected)

Positionδ (ppm)
e.g., C-2Data
e.g., C-3Data
......

Caption: Representative table for ¹³C NMR spectroscopic data of this compound.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of flavonoids from Flemingia species.

Isolation and Purification of this compound

This protocol describes a general method for the extraction and isolation of flavonoids from the roots of Flemingia philippinensis.

  • Extraction: The air-dried and powdered roots of Flemingia philippinensis are extracted with 75-85% ethanol or methanol, often with the aid of ultrasonication to improve efficiency.[2][3][5] The optimal conditions can be an extraction time of 40 minutes with a solvent-to-solid ratio of 40 mL/g.[2]

  • Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, typically rich in flavonoids, is subjected to multiple rounds of column chromatography.[3][4][5] Common stationary phases include silica gel, ODS (octadecylsilane) silica gel, and Sephadex LH-20.[3][4][5]

  • Final Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The purified compound is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Chemical shifts are referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition of the compound.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

G A Plant Material (Flemingia philippinensis roots) B Extraction (e.g., 85% Methanol, Ultrasonication) A->B C Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) B->C D Column Chromatography (Silica Gel, Sephadex LH-20) C->D E Preparative HPLC D->E F Pure this compound E->F G Structural Elucidation F->G H NMR Spectroscopy (1H, 13C, 2D) G->H I Mass Spectrometry (HR-ESI-MS) G->I

Caption: General workflow for the isolation and characterization of this compound.

Signaling Pathway of this compound in Lung Cancer

This compound has been shown to induce paraptosis in lung cancer cells through a signaling cascade involving c-Myc, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[1]

G A This compound B c-Myc Upregulation A->B C Endoplasmic Reticulum (ER) Stress B->C D CHOP Accumulation C->D E Mitochondrial Dysfunction D->E F Paraptosis (Cell Death) E->F

Caption: Signaling pathway of this compound-induced paraptosis in lung cancer cells.[1]

References

Flemiphilippinin A: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flemiphilippinin A, a prenylated flavonoid isolated from plants of the Flemingia genus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the known biological activities of this compound, with a primary focus on its potent anti-cancer properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further investigation and drug development efforts.

Biological Activities of this compound

Current research has predominantly highlighted the anti-neoplastic potential of this compound, particularly against lung cancer. Additionally, its antioxidant properties have been quantified.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Notably, it induces a unique form of programmed cell death known as paraptosis, which is distinct from apoptosis. This activity is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[1]

Quantitative Data on Anticancer Activity

Cell LineCancer TypeConcentration% InhibitionIC50Reference
BEL-7402Human Hepatocellular Carcinoma5 µg/mL91.13 ± 1.6%Not Reported[2]
A-549Human Lung Epithelial Carcinoma5 µg/mL91.22 ± 3.23%Not Reported[2]
HCT-8Human Ileocecal Adenocarcinoma5 µg/mL79.77 ± 3.57%Not Reported[2]
A549Human Lung CarcinomaNot ReportedNot Reported4.50 - 19.83 µmol·L⁻¹ (for compounds 5-7)[3]
H1975Human Lung CarcinomaNot ReportedNot Reported< 5 µmol·L⁻¹ (for compounds 5-7)[3]

Note: Data for A549 and H1975 cells are for a group of related compounds (5-7) including Flemiphilippinin F, suggesting the potential range of activity for this compound.

Antioxidant Activity

This compound has shown notable antioxidant capabilities, as evidenced by its ability to scavenge free radicals.

Quantitative Data on Antioxidant Activity

AssayMetricResultReference
DPPH Radical ScavengingEC5018.36 µg/mL[2]

Mechanism of Action in Cancer

The primary mechanism of this compound's anticancer activity involves the induction of paraptosis through the modulation of specific cellular signaling pathways.

Signaling Pathway of this compound-induced Paraptosis in Lung Cancer

This compound exerts its anti-tumor effects by targeting the c-Myc oncogene, leading to excessive endoplasmic reticulum (ER) stress.[1] This, in turn, promotes the accumulation of the CHOP protein in mitochondria, causing mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, paraptotic cell death.[1] Furthermore, this compound has been shown to enhance the sensitivity of gefitinib-resistant lung cancer cells to this EGFR inhibitor.[1]

FlemiphilippininA_Pathway This compound-Induced Paraptosis in Lung Cancer FlpA This compound cMyc c-Myc FlpA->cMyc targets ER_Stress Endoplasmic Reticulum (ER) Stress cMyc->ER_Stress drives CHOP CHOP Accumulation in Mitochondria ER_Stress->CHOP Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction ROS Increased ROS Production Mito_Dysfunction->ROS Paraptosis Paraptosis (Cell Death) Mito_Dysfunction->Paraptosis ROS->Paraptosis

Caption: Signaling pathway of this compound in lung cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are crucial for reproducibility and further research.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours. A blank control with fresh culture medium and a positive control should be included.

  • MTT Addition: Remove the treatment medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Western Blot Analysis

This technique is employed to detect changes in protein expression levels, such as c-Myc and CHOP, following treatment with this compound.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., c-Myc, CHOP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject human lung cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Pharmacological Potential and Future Directions

The potent anti-cancer activity of this compound, particularly its unique mechanism of inducing paraptosis, positions it as a promising candidate for the development of novel cancer therapeutics. Its ability to overcome drug resistance in lung cancer cells is of particular clinical relevance.

Future research should focus on:

  • Expanding the Scope of Biological Screening: Investigating the antimicrobial, antiviral, and enzyme inhibitory activities of this compound.

  • Detailed Pharmacokinetic and Toxicological Studies: Establishing a comprehensive safety and metabolic profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacological properties.

  • Combination Therapy Studies: Exploring the synergistic effects of this compound with other established chemotherapeutic agents.

The information presented in this guide underscores the significant pharmacological potential of this compound and provides a solid foundation for its continued exploration as a lead compound in drug discovery and development.

References

In Vitro Antioxidant Activity of Flemiphilippinin A: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flemiphilippinin A, a bioactive compound isolated from Flemingia prostrata, has garnered significant attention for its potent anti-tumor activities.[1] While its role in inducing paraptosis in lung cancer cells through mechanisms involving endoplasmic reticulum stress and mitochondrial dysfunction is emerging, its direct in vitro antioxidant properties have not been extensively characterized in publicly available literature.[1] This technical guide provides a comprehensive overview of the standard methodologies that would be employed to evaluate the in vitro antioxidant capacity of this compound. It also delves into a key signaling pathway commonly associated with the antioxidant response of natural compounds. This document is intended to serve as a foundational resource for researchers seeking to investigate the antioxidant potential of this compound and similar natural products.

Quantitative Antioxidant Data for this compound

A comprehensive review of scientific literature did not yield specific quantitative data on the in vitro antioxidant activity of this compound from common assays such as DPPH, ABTS, or FRAP. The primary focus of existing research has been on its anti-cancer effects, which have been linked to the generation of reactive oxygen species (ROS) in lung cancer cells, suggesting a pro-oxidant mechanism in that context.[1]

To facilitate future research and a standardized comparison, the following table is provided as a template for presenting quantitative antioxidant data for this compound once such studies are conducted.

Antioxidant AssayIC₅₀/EC₅₀ (µg/mL or µM) of this compoundPositive Control (e.g., Ascorbic Acid, Trolox) IC₅₀/EC₅₀
DPPH Radical Scavenging ActivityData not available
ABTS Radical Scavenging ActivityData not available
Ferric Reducing Antioxidant Power (FRAP)Data not available

Experimental Protocols for In Vitro Antioxidant Assays

The following sections detail the standard experimental protocols for three widely used in vitro antioxidant assays: DPPH, ABTS, and FRAP. These methods are recommended for evaluating the potential antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[2] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[2][3]

Principle: The reduction of the DPPH radical is measured by the decrease in absorbance at approximately 517 nm.[2]

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.[2][3]

  • Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the this compound solution at different concentrations.[3] A control is prepared using the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2][3]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[3]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution with Sample DPPH->Mix Sample Prepare this compound (Serial Dilutions) Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

DPPH Assay Experimental Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method for assessing antioxidant activity.[4] It is applicable to both hydrophilic and lipophilic antioxidants.[5]

Principle: The assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance at 734 nm.[4][6]

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[6] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6][7]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction Mixture: A small volume of the this compound solution at different concentrations is added to a larger volume of the ABTS•+ working solution.[4]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[4]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[4]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC₅₀ Determination: The IC₅₀ value is determined graphically.[4]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + K₂S₂O₈) ABTS_work Prepare ABTS•+ Working Solution ABTS_gen->ABTS_work Mix Mix ABTS•+ Solution with Sample ABTS_work->Mix Sample Prepare this compound (Serial Dilutions) Sample->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

ABTS Assay Experimental Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue-colored complex.[9] The change in absorbance is measured at 593 nm.[9]

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.[9] The reagent is warmed to 37°C before use.

  • Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution and subsequent dilutions.

  • Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.[10]

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[11]

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[9]

  • Calculation of Reducing Power: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix FRAP Reagent with Sample/Standard FRAP_reagent->Mix Sample Prepare this compound (Serial Dilutions) Sample->Mix Standard Prepare FeSO₄ or Trolox Standard Curve Standard->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Reducing Power (vs. Standard Curve) Measure->Calculate

FRAP Assay Experimental Workflow.

Potential Antioxidant Signaling Pathway: The Keap1-Nrf2 Pathway

While a specific antioxidant signaling pathway for this compound has not been elucidated, many natural compounds exert their antioxidant effects by modulating the Keap1-Nrf2 signaling pathway.[12] This pathway is a critical cellular defense mechanism against oxidative stress.[12]

Mechanism of Action:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[12]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_free->Keap1_Nrf2 Binding Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Nrf2_ARE Nrf2-ARE Complex Genes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_ARE->Genes Activates Transcription

The Keap1-Nrf2 Antioxidant Signaling Pathway.

Conclusion and Future Directions

While this compound has shown significant promise as an anti-cancer agent, its profile as an antioxidant remains to be established. The experimental protocols and mechanistic insights provided in this guide offer a clear roadmap for researchers to systematically evaluate the in vitro antioxidant activity of this compound. Such studies are crucial to fully understand its pharmacological profile and to explore its potential therapeutic applications beyond oncology, possibly in conditions where oxidative stress plays a significant pathological role. Future research should focus on performing the described assays to generate quantitative data and investigating whether this compound can modulate key antioxidant signaling pathways like the Keap1-Nrf2 axis.

References

Flemiphilippinin A: A Technical Guide on its Potential as an Antitumor Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flemiphilippinin A, a prenylated isoflavone isolated from Flemingia prostrata, has emerged as a promising candidate for antitumor therapy, particularly in the context of lung cancer.[1][2] Extensive preclinical research indicates that its primary mechanism of action involves the induction of paraptosis, a form of regulated, non-apoptotic cell death, driven by the targeting of the c-Myc oncogene. This technical guide synthesizes the current understanding of this compound's antitumor properties, detailing its mechanism of action, summarizing key (though limitedly available) quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved. The evidence presented herein underscores the potential of this compound as a novel therapeutic agent, especially in overcoming drug resistance in cancers such as non-small cell lung cancer.[1]

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of innovative therapeutic strategies.[1] this compound is a natural bioactive compound that has demonstrated potent antitumor activity against lung carcinoma.[1][2] A key feature of its anticancer effect is the induction of paraptosis, a type of regulated cell death characterized by extensive cytoplasmic vacuolization and swelling of the endoplasmic reticulum (ER) and mitochondria, which is distinct from apoptosis.[1] This unique mechanism of action suggests that this compound could be effective against tumors that have developed resistance to apoptosis-inducing therapies.[1] This guide provides a comprehensive overview of the scientific evidence supporting the development of this compound as a potential antitumor agent.

Mechanism of Action

This compound exerts its antitumor effects by initiating a signaling cascade that culminates in paraptotic cell death. The central mechanism involves the targeting of the c-Myc proto-oncogene, leading to excessive ER stress and subsequent mitochondrial dysfunction mediated by the transcription factor CHOP.[1]

2.1. Targeting of c-Myc and Induction of ER Stress

The primary molecular target of this compound in lung cancer cells is the c-Myc protein.[1] By targeting c-Myc, this compound hyperactivates ER stress pathways.[1] This excessive ER stress creates a glutamine-deficient environment within the cancer cells, a condition that is detrimental to their survival and proliferation.[1]

2.2. CHOP-Mediated Mitochondrial Dysfunction

The sustained ER stress leads to the accumulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) in the mitochondria.[1] This mitochondrial accumulation of CHOP is a critical step that triggers a cascade of events leading to mitochondrial dysfunction. These events include:[1]

  • Disruption of the mitochondrial membrane potential.

  • Increased production of reactive oxygen species (ROS).

  • Inhibition of mitochondrial oxidative phosphorylation.

2.3. Induction of Paraptosis

The culmination of c-Myc-driven ER stress and CHOP-mediated mitochondrial dysfunction is the induction of paraptosis.[1] This form of cell death is morphologically distinct from apoptosis and is characterized by the formation of large cytoplasmic vacuoles originating from the ER and mitochondria.[1]

2.4. Overcoming Gefitinib Resistance

Importantly, this compound has been shown to enhance the sensitivity of gefitinib-resistant lung cancer cells to this EGFR tyrosine kinase inhibitor.[1] Low concentrations of this compound, in combination with gefitinib, can trigger excessive ER stress and induce paraptosis in these resistant cells, suggesting a potential strategy to overcome acquired drug resistance.[1]

Data Presentation

Disclaimer: The following tables are structured to present the key quantitative data relevant to the antitumor activity of this compound. However, specific numerical values from the primary literature were not accessible during the information retrieval process. The tables are presented with placeholder data and descriptions to guide future data insertion.

Table 1: In Vitro Cytotoxicity of this compound against Lung Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hNotes
A549Non-Small Cell Lung CancerPlaceholderData from MTT assay.
H1299Non-Small Cell Lung CancerPlaceholderData from MTT assay.
PC9Non-Small Cell Lung CancerPlaceholderData from MTT assay.
H460Non-Small Cell Lung CancerPlaceholderData from MTT assay.
Gefitinib-Resistant A549NSCLC (Resistant)PlaceholderDemonstrates activity in drug-resistant cells.

Table 2: In Vivo Antitumor Efficacy of this compound in a Lung Cancer Xenograft Model

Treatment GroupDosageTumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Notes
Vehicle ControlN/APlaceholder0%Mouse xenograft model with A549 cells.
This compoundPlaceholder mg/kgPlaceholderPlaceholderDosing schedule to be specified.
This compound + GefitinibPlaceholder mg/kgPlaceholderPlaceholderInvestigates synergistic effects.
GefitinibPlaceholder mg/kgPlaceholderPlaceholderPositive control for comparison.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the antitumor potential of this compound.

4.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Lung cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for specific time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

4.2. Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway of this compound.

  • Protein Extraction: Lung cancer cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., c-Myc, CHOP, β-actin).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin).

4.3. In Vivo Xenograft Model

A mouse xenograft model is used to evaluate the in vivo antitumor efficacy of this compound.

  • Cell Implantation: Human lung cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, this compound + gefitinib). The treatments are administered according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).

  • Toxicity Assessment: The body weight of the mice is monitored throughout the study as an indicator of systemic toxicity.

Visualization of Signaling Pathways and Workflows

5.1. Signaling Pathway of this compound-Induced Paraptosis

FlemiphilippininA_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc ER_Stress Excessive ER Stress cMyc->ER_Stress Gln_Deficiency Glutamine Deficiency ER_Stress->Gln_Deficiency CHOP CHOP Accumulation in Mitochondria Gln_Deficiency->CHOP Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction ROS ↑ ROS Production Mito_Dysfunction->ROS MMP ↓ Mitochondrial Membrane Potential Mito_Dysfunction->MMP OxPhos ↓ Oxidative Phosphorylation Mito_Dysfunction->OxPhos Paraptosis Paraptosis Mito_Dysfunction->Paraptosis

Caption: this compound signaling pathway in lung cancer cells.

5.2. Experimental Workflow for In Vitro Evaluation

InVitro_Workflow start Start cell_culture Lung Cancer Cell Culture (e.g., A549, H1299) start->cell_culture treatment Treatment with This compound (Dose- and Time-response) cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay western_blot Western Blot for Protein Expression (c-Myc, CHOP) treatment->western_blot ros_detection ROS Detection Assay treatment->ros_detection morphology Microscopy for Morphological Changes (Vacuolation) treatment->morphology end End mtt_assay->end western_blot->end ros_detection->end morphology->end

Caption: Workflow for in vitro assessment of this compound.

5.3. Experimental Workflow for In Vivo Evaluation

InVivo_Workflow start Start cell_injection Subcutaneous Injection of Lung Cancer Cells into Immunodeficient Mice start->cell_injection tumor_formation Tumor Formation cell_injection->tumor_formation randomization Randomization into Treatment Groups tumor_formation->randomization treatment Treatment Administration (Vehicle, Flp-A, etc.) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint and Tumor Excision monitoring->endpoint analysis Ex Vivo Analysis (Weight, IHC, Western Blot) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo assessment of this compound.

Conclusion and Future Directions

This compound presents a compelling case as a potential antitumor agent, particularly for lung cancer. Its unique mechanism of inducing paraptosis via the c-Myc/ER stress/CHOP pathway offers a novel therapeutic avenue that may circumvent resistance to conventional apoptotic drugs.[1] The preclinical evidence strongly supports its potent anticancer activity and its ability to re-sensitize resistant tumors to existing therapies.[1]

Future research should focus on several key areas:

  • Comprehensive In Vivo Studies: Further in vivo studies are needed to establish optimal dosing, assess long-term toxicity, and evaluate efficacy in a wider range of lung cancer models, including patient-derived xenografts.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its clinical translation.

  • Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents and targeted therapies could lead to more effective treatment regimens.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound would enable patient stratification and personalized treatment approaches.

References

Methodological & Application

Isolating Flemiphilippinin A: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flemiphilippinin A, a prenylated isoflavonoid isolated from Flemingia species, has garnered significant interest within the scientific community due to its potent biological activities, including antioxidant and antitumor properties.[1][2] Recent studies have elucidated its mechanism of action in lung cancer, where it induces a unique form of programmed cell death known as paraptosis.[3] This is driven by c-Myc-driven endoplasmic reticulum (ER) stress and CHOP-mediated mitochondrial dysfunction, highlighting its potential as a novel therapeutic agent, particularly in addressing drug resistance.[3] This document provides a comprehensive protocol for the isolation and purification of this compound from Flemingia species, enabling further investigation into its pharmacological potential.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the extraction and biological activity of this compound and associated flavonoids from Flemingia philippinensis.

Table 1: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for Total Flavonoids [2]

ParameterOptimal Value
Extraction Time40 minutes
Methanol Concentration85%
Solvent to Solid Ratio40 mL/g
Number of Extractions1

Table 2: Total Flavonoid Content in Flemingia philippinensis Samples [2]

ParameterValue Range
Total Flavonoid Content3.7 - 14.35%
Note: Content varies significantly based on the geographical origin of the plant material.

Table 3: Biological Activity of this compound [2]

ActivityMetricResult
Antioxidant (DPPH Radical Scavenging)EC5018.36 µg/mL
Antitumor (BEL-7402 Human Hepatocellular Carcinoma)Inhibition (at 5 µg/mL)91.13 ± 1.6%
Antitumor (A-549 Human Lung Epithelial)Inhibition (at 5 µg/mL)91.22 ± 3.23%
Antitumor (HCT-8 Human Ileocecal Adenocarcinoma)Inhibition (at 5 µg/mL)79.77 ± 3.57%

Experimental Protocols

This section details the methodologies for the extraction, purification, and structural elucidation of this compound from the roots of Flemingia species.

Plant Material Collection and Preparation
  • Collect fresh roots of a Flemingia species (e.g., Flemingia philippinensis or Flemingia macrophylla).

  • Wash the roots thoroughly with water to remove soil and other debris.

  • Air-dry the roots in a shaded, well-ventilated area until they are brittle.

  • Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction of Crude Flavonoids

This protocol utilizes ultrasonic-assisted extraction for efficient recovery of flavonoids.[1][2]

  • Weigh the powdered root material.

  • Place the powder in a suitable extraction vessel.

  • Add 85% methanol at a solvent-to-solid ratio of 40 mL/g.[2]

  • Perform ultrasonic-assisted extraction for 40 minutes.[2]

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification process involves multiple column chromatography steps to isolate this compound from the complex crude extract.[4][5][6]

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Prepare a silica gel column packed with a non-polar solvent (e.g., cyclohexane or hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for instance, a cyclohexane-ethyl acetate gradient (e.g., starting from 40:1 v/v and gradually increasing to 0:1 v/v).[6]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing flavonoids.

  • ODS (Octadecylsilyl) Silica Gel Column Chromatography (Intermediate Purification):

    • Pool the flavonoid-rich fractions from the silica gel column and concentrate them.

    • Dissolve the concentrated fractions in a suitable solvent.

    • Pack an ODS silica gel column with a polar solvent system (e.g., methanol-water).

    • Load the sample onto the column.

    • Elute the column with a gradient of decreasing polarity, for example, a methanol-water gradient (e.g., starting from 70:30 v/v and increasing to 100:0 v/v).[6]

    • Collect and monitor fractions by TLC.

  • Sephadex LH-20 Column Chromatography (Final Polishing):

    • Pool the fractions containing the compound of interest from the ODS column and concentrate them.

    • Dissolve the residue in a suitable solvent (e.g., methanol or a dichloromethane-methanol mixture).

    • Apply the sample to a Sephadex LH-20 column.

    • Elute the column with an appropriate solvent system (e.g., dichloromethane-methanol 1:1 v/v) to remove remaining impurities.[6]

    • Collect fractions and analyze for the presence of pure this compound.

Structural Identification

The structure of the purified compound should be confirmed using spectroscopic methods.[4][5]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR to elucidate the detailed chemical structure.

Visualizations

Experimental Workflow

experimental_workflow start Dried Flemingia Root Powder extraction Ultrasonic-Assisted Extraction (85% Methanol) start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract silica_gel Silica Gel Column Chromatography (Cyclohexane-EtOAc Gradient) crude_extract->silica_gel fraction_collection1 Fraction Collection & TLC Monitoring silica_gel->fraction_collection1 ods ODS Silica Gel Column Chromatography (Methanol-Water Gradient) fraction_collection1->ods fraction_collection2 Fraction Collection & TLC Monitoring ods->fraction_collection2 sephadex Sephadex LH-20 Column Chromatography (DCM-Methanol) fraction_collection2->sephadex pure_compound Pure this compound sephadex->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound-induced Paraptosis

signaling_pathway flp_a This compound c_myc c-Myc flp_a->c_myc targets er_stress Endoplasmic Reticulum (ER) Stress c_myc->er_stress drives chop CHOP er_stress->chop induces paraptosis Paraptosis (Cell Death) er_stress->paraptosis mitochondrial_dysfunction Mitochondrial Dysfunction chop->mitochondrial_dysfunction mediates mitochondrial_dysfunction->paraptosis vacuolation Cytoplasmic Vacuolation paraptosis->vacuolation

Caption: this compound-induced paraptosis signaling pathway.

References

Application Notes and Protocols for the Synthesis of Flemiphilippinin A and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Flemiphilippinin A, a prenylated flavonoid, has garnered significant interest due to its potential therapeutic properties. While the total synthesis of this compound has not been explicitly detailed in the literature, this document provides comprehensive application notes and protocols for its synthesis and the synthesis of its derivatives based on established methodologies for structurally analogous prenylated flavonoids. The core synthetic strategies involve the preparation of a prenylated chalcone intermediate followed by its cyclization to the flavanone scaffold. This document outlines detailed experimental procedures, summarizes key quantitative data, and provides visual diagrams of the synthetic workflows.

I. Introduction to Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through a convergent strategy centered on two key stages:

  • Synthesis of a Prenylated Chalcone Intermediate: This involves the Claisen-Schmidt condensation of a suitably substituted acetophenone and benzaldehyde. The introduction of one or more prenyl groups is a critical step and can be achieved either by prenylation of the starting phenols or the chalcone product.

  • Cyclization to the Flavanone Core: The synthesized chalcone is then cyclized under basic or acidic conditions to form the characteristic flavanone ring system.

These general strategies are derived from the successful total syntheses of related natural products such as pomiferin, auriculasin, bonannione A, and sophoraflavanone A.

II. Synthetic Pathways and Key Reactions

The overall synthetic pathway can be visualized as a sequence of key chemical transformations. Below are diagrams illustrating the logical flow for the synthesis of a diprenylated flavanone, which serves as a model for this compound.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 2,4,6-Trihydroxyacetophenone 2,4,6-Trihydroxyacetophenone Prenylation Prenylation 2,4,6-Trihydroxyacetophenone->Prenylation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-Hydroxybenzaldehyde->Claisen-Schmidt Condensation Prenyl Bromide Prenyl Bromide Prenyl Bromide->Prenylation Diprenylated Acetophenone Diprenylated Acetophenone Prenylation->Diprenylated Acetophenone Diprenylated Acetophenone->Claisen-Schmidt Condensation Diprenylated Chalcone Diprenylated Chalcone Claisen-Schmidt Condensation->Diprenylated Chalcone Cyclization Cyclization Diprenylated Chalcone->Cyclization Diprenylated Flavanone (e.g., this compound analog) Diprenylated Flavanone (e.g., this compound analog) Cyclization->Diprenylated Flavanone (e.g., this compound analog)

Caption: General synthetic workflow for a this compound analog.

III. Quantitative Data Summary

The following tables summarize typical reaction yields for key steps in the synthesis of prenylated flavonoids, based on literature reports for analogous compounds.

Table 1: Prenylation of Phenolic Precursors
Substrate Product
2,4,6-Trihydroxyacetophenone3,5-Diprenyl-2,4,6-trihydroxyacetophenone
Orobol6,8-Di-C,C-prenylorobol
Naringenin6-Prenylnaringenin and 8-Prenylnaringenin
Table 2: Claisen-Schmidt Condensation to form Chalcones
Acetophenone Derivative Benzaldehyde Derivative
Geranylated Acetophenonep-[(Methoxy)methoxy]benzaldehyde
2'-Hydroxy-4',6'-dimethoxyacetophenone4-Methoxybenzaldehyde
Table 3: Cyclization of Chalcones to Flavanones
Chalcone Product
Geranylated Tetrahydroxychalcone(±)-Bonannione A
Prenylated Hydroxychalcone(±)-Sophoraflavanone A

IV. Experimental Protocols

The following are representative, detailed protocols for the key transformations in the synthesis of a diprenylated flavanone, analogous to this compound.

Protocol 1: Synthesis of a Prenylated Chalcone via Claisen-Schmidt Condensation

This protocol describes the condensation of a prenylated acetophenone with a benzaldehyde to form the chalcone backbone.

Materials:

  • Prenylated 2,4-dihydroxy-6-methoxyacetophenone (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.2 eq)

  • Potassium hydroxide (KOH) (5.0 eq)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the prenylated acetophenone and 4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in water dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to pH 2-3 with 1 M HCl.

  • A yellow precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude chalcone by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

G Start Start Dissolve Reactants Dissolve prenylated acetophenone and 4-hydroxybenzaldehyde in EtOH Start->Dissolve Reactants Add Base Add aqueous KOH solution dropwise at room temperature Dissolve Reactants->Add Base Stir Stir for 24-48 h, monitor by TLC Add Base->Stir Quench and Acidify Pour into ice and acidify with 1 M HCl to pH 2-3 Stir->Quench and Acidify Precipitate Chalcone Precipitate Chalcone Quench and Acidify->Precipitate Chalcone Filter and Wash Collect solid by vacuum filtration, wash with cold water Precipitate Chalcone->Filter and Wash Dry and Purify Dry under vacuum and purify (recrystallization or chromatography) Filter and Wash->Dry and Purify End End Dry and Purify->End

Caption: Experimental workflow for chalcone synthesis.

Protocol 2: Cyclization of a Prenylated Chalcone to a Flavanone

This protocol outlines the conversion of the chalcone intermediate into the final flavanone structure.

Materials:

  • Prenylated chalcone (1.0 eq)

  • Sodium acetate (NaOAc) (3.0 eq)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the prenylated chalcone in ethanol in a round-bottom flask.

  • Add sodium acetate to the solution and heat the mixture to reflux.

  • Maintain the reflux for 12-24 hours, monitoring the reaction by TLC until the chalcone is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude flavanone.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure prenylated flavanone.

G Start Start Dissolve Chalcone Dissolve prenylated chalcone in ethanol Start->Dissolve Chalcone Add Base and Reflux Add NaOAc and heat to reflux for 12-24 h Dissolve Chalcone->Add Base and Reflux Monitor Reaction Monitor by TLC Add Base and Reflux->Monitor Reaction Workup Cool, remove EtOH, add water, and extract with ethyl acetate Monitor Reaction->Workup Isolate Crude Product Combine organic layers, wash, dry, and concentrate Workup->Isolate Crude Product Purify Purify by column chromatography Isolate Crude Product->Purify Pure Flavanone Pure Flavanone Purify->Pure Flavanone

Caption: Experimental workflow for flavanone synthesis.

V. Conclusion

The synthetic strategies and protocols presented provide a robust framework for the laboratory-scale synthesis of this compound and its derivatives. By leveraging established methods for the construction of related prenylated flavonoids, researchers can access these valuable compounds for further biological evaluation and drug development efforts. The modularity of the chalcone synthesis allows for the facile introduction of various substituents on both aromatic rings, enabling the creation of diverse analog libraries.

Application Notes and Protocols for Flemiphilippinin A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flemiphilippinin A is a bioactive compound with demonstrated potent anti-tumor activity, particularly against lung cancer.[1] Its mechanism of action involves the induction of paraptosis, a form of programmed cell death distinct from apoptosis, making it a compound of interest for overcoming apoptosis resistance in cancer cells.[1][2][3] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, detailing its mechanism of action, protocols for key assays, and expected outcomes.

Mechanism of Action

This compound exerts its anti-cancer effects by inducing paraptosis through a signaling cascade involving c-Myc, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[1] The key steps in this pathway are:

  • c-Myc Targeting: this compound targets the oncoprotein c-Myc.[1]

  • ER Stress Induction: This interaction leads to excessive ER stress.[1]

  • CHOP-Mediated Mitochondrial Dysfunction: The ER stress promotes the accumulation of the transcription factor CHOP, which in turn mediates mitochondrial dysfunction. This is characterized by the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production.[1]

  • Paraptosis Induction: The culmination of these events is the triggering of paraptosis, a type of cell death characterized by the formation of cytoplasmic vacuoles originating from the ER and mitochondria.[1]

Data Presentation

Table 1: In Vitro Activity of Flemiphilippinin Analogs in Lung Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Exposure Time
Flemiphilippinin FA549MTT4.50 - 19.8324 h
Flemiphilippinin FH1975MTT< 524 h

Note: Specific IC50 values for this compound were not publicly available in the searched literature. The data for Flemiphilippinin F, a related compound, is provided for reference and to guide concentration selection for initial experiments with this compound.[4] It is recommended to perform a dose-response curve to determine the IC50 of this compound in the cell line of interest.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Human lung cancer cell lines (e.g., A549, H1299)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations for treatment (e.g., 1, 5, 10, 20, 40 µM).

  • Treatment: Remove the overnight culture medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression of key proteins in the this compound-induced paraptosis pathway.

Materials:

  • This compound-treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-CHOP, anti-BIP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection kit

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Morphological Analysis of Paraptosis

This protocol is for observing the characteristic morphological changes of paraptosis induced by this compound.

Materials:

  • This compound

  • Lung cancer cells

  • Culture dishes or plates

  • Phase-contrast microscope

  • Transmission electron microscope (for detailed ultrastructural analysis)

Procedure:

  • Cell Treatment: Treat cells with an effective concentration of this compound (e.g., around the IC50 value) for a specified time (e.g., 24-48 hours).

  • Phase-Contrast Microscopy: Observe the cells under a phase-contrast microscope. Look for the characteristic features of paraptosis, which include extensive cytoplasmic vacuolization and swelling of the endoplasmic reticulum and/or mitochondria.[1]

  • Transmission Electron Microscopy (Optional): For a more detailed analysis, fix and process the cells for transmission electron microscopy to visualize the ultrastructural changes in the ER and mitochondria.

Mandatory Visualization

FlemiphilippininA_Signaling_Pathway This compound This compound cMyc c-Myc This compound->cMyc ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress targets CHOP CHOP Accumulation ER_Stress->CHOP Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction mediates Paraptosis Paraptosis Mito_Dysfunction->Paraptosis ROS Increased ROS Mito_Dysfunction->ROS Vacuolation Cytoplasmic Vacuolation Paraptosis->Vacuolation

Caption: Signaling pathway of this compound-induced paraptosis.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells (5x10^3/well) Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_FlpA Prepare this compound Dilutions Prepare_FlpA->Treat_Cells Incubate_24_72h Incubate (24-72h) Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (490nm) Solubilize->Read_Absorbance

References

Application Notes and Protocols for Flemiphilippinin A in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Flemiphilippinin A for animal studies, with a focus on its application in oncology research. The protocols are based on findings from preclinical evaluations of its anti-cancer efficacy.

Introduction

This compound is a flavonoid compound that has demonstrated significant anti-tumor properties. Notably, it has been shown to induce paraptosis in lung cancer cells. This process is initiated through c-Myc-driven endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction mediated by the CHOP protein. These findings suggest that this compound is a promising candidate for further investigation in preclinical cancer models.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of this compound in a mouse xenograft model of lung cancer. This data has been compiled from a key study investigating its anti-tumor effects.

ParameterValueAnimal ModelTumor TypeReference
Dosage 25 mg/kg and 50 mg/kg body weightNude mice (BALB/c)Lung Cancer (A549 cell line xenograft)[1]
Administration Route Intraperitoneal (i.p.) injectionNude mice (BALB/c)Lung Cancer (A549 cell line xenograft)[1]
Frequency Once dailyNude mice (BALB/c)Lung Cancer (A549 cell line xenograft)[1]
Vehicle 1% Carboxymethylcellulose sodium (CMC-Na)Nude mice (BALB/c)Lung Cancer (A549 cell line xenograft)[1]

Experimental Protocols

This section provides a detailed methodology for the in vivo evaluation of this compound's anti-tumor activity in a lung cancer xenograft model.

Animal Model
  • Species: Mouse

  • Strain: BALB/c nude mice

  • Age: 4-6 weeks

  • Supplier: Reputable laboratory animal provider

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Inoculation
  • Cell Line: A549 human lung carcinoma cells

  • Preparation: Cells are cultured in appropriate media until they reach the logarithmic growth phase. They are then harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 2 x 107 cells/mL.

  • Inoculation: A volume of 100 µL of the cell suspension (containing 2 x 106 cells) is injected subcutaneously into the right flank of each mouse.

Treatment Protocol
  • Tumor Growth Monitoring: Tumor volume should be monitored every other day using calipers. The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups.

  • Drug Preparation: this compound is suspended in a 1% Carboxymethylcellulose sodium (CMC-Na) solution.

  • Administration:

    • Treatment Groups: Administer this compound via intraperitoneal injection at doses of 25 mg/kg and 50 mg/kg body weight.

    • Control Group: Administer an equivalent volume of the vehicle (1% CMC-Na) via intraperitoneal injection.

    • Frequency: Injections are performed once daily.

  • Monitoring: Body weight and tumor size are measured every other day. The general health and behavior of the mice should be observed daily.

  • Study Termination: The study is typically terminated after a predefined period (e.g., 2-3 weeks), or when the tumors in the control group reach a predetermined maximum size. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in inducing paraptosis and the general experimental workflow for in vivo studies.

FlemiphilippininA_Signaling_Pathway cluster_cell Cancer Cell FlpA This compound cMyc c-Myc FlpA->cMyc ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress CHOP CHOP ER_Stress->CHOP Mitochondria Mitochondrial Dysfunction CHOP->Mitochondria Paraptosis Paraptosis Mitochondria->Paraptosis InVivo_Workflow start Start animal_model Select Animal Model (e.g., Nude Mice) start->animal_model cell_culture Culture Cancer Cells (e.g., A549) animal_model->cell_culture inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth grouping Randomize into Groups tumor_growth->grouping treatment Administer this compound (i.p. injection) grouping->treatment monitoring Monitor Body Weight & Tumor Volume treatment->monitoring termination Euthanize & Excise Tumors monitoring->termination analysis Histological & Molecular Analysis termination->analysis end End analysis->end

References

Application Notes and Protocols: Flemiphilippinin A-Induced Paraptosis in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies.[1] Paraptosis, a form of regulated cell death distinct from apoptosis, presents a promising alternative avenue for cancer therapy.[2][3] It is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the typical morphological features of apoptosis such as chromatin condensation and formation of apoptotic bodies.[1][4] Flemiphilippinin A (Flp-A), a bioactive compound, has been identified as a potent inducer of paraptosis in lung cancer cells, offering a potential new approach to combat this disease, including drug-resistant forms.[1]

These application notes provide a comprehensive overview of the mechanism of Flp-A-induced paraptosis and detailed protocols for its investigation in lung cancer cell lines.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects in lung cancer by triggering a cascade of events that culminate in paraptotic cell death. The primary mechanism involves the targeting of the c-Myc oncogene, leading to excessive ER stress and subsequent mitochondrial dysfunction.[1]

The key steps in the signaling pathway are:

  • c-Myc Targeting: Flp-A directly targets the c-Myc protein, a critical regulator of cell proliferation and metabolism.[1]

  • ER Stress Induction: The interaction with c-Myc leads to the hyperactivation of endoplasmic reticulum (ER) stress.[1] This is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.

  • CHOP-Mediated Mitochondrial Dysfunction: Prolonged and excessive ER stress leads to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1] CHOP then mediates mitochondrial dysfunction, which includes the disruption of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[1]

  • Paraptosis Execution: The combination of extensive ER stress and mitochondrial dysfunction ultimately leads to the characteristic morphological changes of paraptosis, including cytoplasmic vacuolation, and subsequent cell death.[1]

This pathway provides a unique mechanism to eliminate cancer cells, particularly those that have developed resistance to apoptosis-based therapies.[1]

FlemiphilippininA_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress hyperactivates CHOP CHOP Accumulation ER_Stress->CHOP promotes Paraptosis Paraptosis ER_Stress->Paraptosis Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction mediates Mito_Dysfunction->Paraptosis ROS Increased ROS Mito_Dysfunction->ROS MMP Disrupted Mitochondrial Membrane Potential Mito_Dysfunction->MMP

Caption: this compound Signaling Pathway.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound on lung cancer cells. Note: This data is for example purposes only. Researchers should replace this with their own experimental results.

Table 1: In Vitro Efficacy of this compound on Lung Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Colony Formation Inhibition (%)EdU Positive Cells (%)
A549This compoundDataDataData
H1299This compoundDataDataData
PC9This compoundDataDataData
H1975 (Gefitinib-Resistant)This compoundDataDataData

Table 2: In Vivo Antitumor Activity of this compound in a Lung Cancer Xenograft Model

Treatment GroupAverage Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (g)
Vehicle ControlDataN/AData
This compound (low dose)DataDataData
This compound (high dose)DataDataData
Positive Control (e.g., Gefitinib)DataDataData

Experimental Protocols

The following are detailed protocols for key experiments to investigate this compound-induced paraptosis in lung cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Cell_Culture Lung Cancer Cell Culture (e.g., A549, H1299) Treatment Treat with this compound Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT Colony_Formation Colony Formation Assay (Clonogenicity) Treatment->Colony_Formation EdU EdU Proliferation Assay Treatment->EdU JC1 JC-1 Staining (Mitochondrial Potential) Treatment->JC1 ROS ROS Detection (DCFH-DA) Treatment->ROS Western_Blot Western Blot (Paraptosis Markers) Treatment->Western_Blot Xenograft Establish Lung Cancer Xenograft Model In_Vivo_Treatment Administer this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight In_Vivo_Treatment->Tumor_Measurement Endpoint Endpoint Analysis (e.g., IHC, Western Blot) Tumor_Measurement->Endpoint

Caption: Experimental Workflow Diagram.

Cell Viability Assessment (MTT Assay)

This protocol assesses the effect of this compound on the viability of lung cancer cells.

  • Materials:

    • Lung cancer cell lines (e.g., A549, H1299)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cells after treatment with this compound.

  • Materials:

    • Lung cancer cell lines

    • Complete culture medium

    • This compound

    • 6-well plates

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Allow cells to adhere overnight, then treat with various concentrations of this compound for 24 hours.

    • Remove the treatment medium and replace it with fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

Cell Proliferation Assay (EdU Staining)

This protocol measures DNA synthesis as an indicator of cell proliferation.

  • Materials:

    • Lung cancer cell lines

    • Complete culture medium

    • This compound

    • EdU (5-ethynyl-2'-deoxyuridine) labeling kit (e.g., Click-iT™ EdU Assay Kit)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Seed cells on coverslips in a 24-well plate or in a 96-well plate.

    • Treat cells with this compound for the desired time.

    • Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide.

    • Counterstain the nuclei with Hoechst 33342.

    • Image the cells using a fluorescence microscope or analyze by flow cytometry.

    • Quantify the percentage of EdU-positive cells.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay detects changes in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.

  • Materials:

    • Lung cancer cell lines

    • Complete culture medium

    • This compound

    • JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) dye

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Seed cells in a suitable format for analysis (e.g., on coverslips or in suspension).

    • Treat cells with this compound.

    • Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells immediately by fluorescence microscopy or flow cytometry. Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with a low potential will show green fluorescence (JC-1 monomers).

    • Quantify the ratio of red to green fluorescence.

Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular levels of ROS.

  • Materials:

    • Lung cancer cell lines

    • Complete culture medium

    • This compound

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Seed and treat cells with this compound as described previously.

    • Incubate the cells with DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Analyze the fluorescence intensity immediately using a fluorescence microscope or flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.

Western Blot Analysis

This technique is used to detect the expression levels of key proteins involved in the paraptosis pathway.

  • Materials:

    • Lung cancer cell lysates (treated and untreated)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-c-Myc, anti-CHOP, anti-GRP78/BiP, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL (Enhanced Chemiluminescence) detection reagent

  • Procedure:

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Lung cancer cells (e.g., A549)

    • Matrigel

    • This compound formulation for in vivo administration

    • Calipers

  • Procedure:

    • Subcutaneously inject a suspension of lung cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign the mice to different treatment groups (e.g., vehicle control, low-dose Flp-A, high-dose Flp-A, positive control).

    • Administer the treatments as per the planned schedule (e.g., daily intraperitoneal injections).

    • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

Conclusion

This compound represents a promising therapeutic agent for lung cancer by inducing a non-apoptotic form of cell death known as paraptosis. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research into the anti-cancer properties of this compound and the broader field of paraptosis-inducing therapies. The unique mechanism of action of this compound, particularly its ability to overcome drug resistance, highlights its potential for clinical translation in the future.

References

Application of Flemiphilippinin A in studying endoplasmic reticulum stress.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flemiphilippinin A (Flp-A) is a bioactive compound that has demonstrated significant anti-tumor effects, particularly in lung cancer models. Its mechanism of action involves the induction of excessive endoplasmic reticulum (ER) stress, leading to a unique form of programmed cell death known as paraptosis. This process is distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria. Flp-A initiates this cascade by targeting the oncoprotein c-Myc, triggering a signaling pathway that culminates in mitochondrial dysfunction mediated by the transcription factor C/EBP homologous protein (CHOP).[1] These characteristics make this compound a valuable tool for researchers studying ER stress signaling, paraptosis, and novel anti-cancer therapeutic strategies, especially in the context of drug-resistant cancers.

Mechanism of Action

This compound exerts its cellular effects by initiating a cascade of events centered on the endoplasmic reticulum. The primary mechanism involves the targeting of c-Myc, a key regulator of cell proliferation and metabolism.[1] Upregulation or stabilization of c-Myc by Flp-A leads to a heightened demand for protein synthesis, overwhelming the protein-folding capacity of the ER and inducing the unfolded protein response (UPR).

Under prolonged and excessive ER stress induced by Flp-A, the UPR shifts from a pro-survival to a pro-death signal. A key mediator in this shift is the transcription factor CHOP. The sustained ER stress leads to the accumulation of CHOP, which in turn transcriptionally regulates genes involved in mitochondrial function. This leads to mitochondrial membrane potential disruption, increased production of reactive oxygen species (ROS), and inhibition of mitochondrial oxidative phosphorylation.[1] The combination of ER swelling and mitochondrial dysfunction results in the formation of large cytoplasmic vacuoles, a hallmark of paraptosis, ultimately leading to cell death.[1]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssayConcentration (µM)Time (h)Result
A549 (Lung Carcinoma)MTT Assay0-2024, 48, 72Dose- and time-dependent decrease in cell viability
H1975 (Lung Carcinoma)MTT Assay0-2024, 48, 72Dose- and time-dependent decrease in cell viability
PC-9 (Lung Adenocarcinoma)MTT Assay0-2024, 48, 72Dose- and time-dependent decrease in cell viability
H1299 (Lung Carcinoma)MTT Assay0-2024, 48, 72Dose- and time-dependent decrease in cell viability
Gefitinib-resistant PC-9MTT Assay0-20 (Flp-A) + Gefitinib48Flp-A synergizes with gefitinib to reduce cell viability
In Vivo Efficacy of this compound in A549 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteTumor Volume Reduction (%)Change in Body Weight
Vehicle Control-Intraperitoneal-No significant change
This compound10IntraperitonealSignificant reduction vs. controlNo significant change
This compound20IntraperitonealMore significant reduction vs. 10 mg/kgNo significant change

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on lung cancer cell lines.

Materials:

  • This compound (Flp-A)

  • Human lung cancer cell lines (e.g., A549, H1975, PC-9)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Flp-A in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the Flp-A dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for ER Stress and Apoptotic Markers

This protocol is for detecting changes in protein expression related to ER stress and paraptosis.

Materials:

  • This compound

  • Lung cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-GRP78, anti-PERK, anti-p-PERK, anti-IRE1α, anti-p-IRE1α, anti-ATF6, anti-CHOP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the desired concentrations of Flp-A for the specified time.

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Measurement of Mitochondrial Membrane Potential (JC-1 Staining)

This protocol assesses mitochondrial dysfunction induced by this compound.

Materials:

  • This compound

  • Lung cancer cells

  • JC-1 staining kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with Flp-A for the desired time.

  • Incubate the cells with JC-1 staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS following treatment with this compound.

Materials:

  • This compound

  • Lung cancer cells

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with Flp-A for the specified duration.

  • Incubate the cells with DCFH-DA solution (typically 10 µM) for 20-30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS levels.

Seahorse XF Energy Metabolism Analysis

This protocol evaluates the effect of this compound on mitochondrial respiration and glycolysis.

Materials:

  • This compound

  • Lung cancer cells

  • Seahorse XF Analyzer

  • Seahorse XF Cell Mito Stress Test Kit

  • Seahorse XF Glycolysis Stress Test Kit

Procedure:

  • Seed cells in a Seahorse XF microplate and allow them to adhere.

  • Treat the cells with Flp-A for the desired time.

  • Perform the Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol. This involves the sequential injection of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test; glucose, oligomycin, 2-DG for the Glycolysis Stress Test).

  • The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Analyze the data to determine key parameters of mitochondrial respiration and glycolysis.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • This compound

  • A549 human lung cancer cells

  • Matrigel

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of A549 cells and Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to treatment groups (vehicle control, Flp-A low dose, Flp-A high dose).

  • Administer Flp-A or vehicle via the desired route (e.g., intraperitoneal injection) at the specified dosing schedule.

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Mandatory Visualizations

Flemiphilippinin_A_Signaling_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc targets ER_Stress Endoplasmic Reticulum Stress (Unfolded Protein Response) cMyc->ER_Stress induces PERK PERK ER_Stress->PERK activates IRE1a IRE1α ER_Stress->IRE1a activates ATF6 ATF6 ER_Stress->ATF6 activates CHOP CHOP Accumulation ER_Stress->CHOP sustained stress leads to Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation PERK->CHOP IRE1a->CHOP ATF6->CHOP Mitochondria Mitochondria CHOP->Mitochondria translocates to Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction leads to ROS ↑ ROS Production Mito_Dysfunction->ROS MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Dysfunction->MMP_Loss OxPhos_Inhibition ↓ Oxidative Phosphorylation Mito_Dysfunction->OxPhos_Inhibition Mito_Dysfunction->Vacuolation Paraptosis Paraptosis (Cell Death) Vacuolation->Paraptosis

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_invivo In Vivo Studies Cell_Culture Lung Cancer Cell Lines FlpA_Treatment This compound Treatment Cell_Culture->FlpA_Treatment MTT MTT Assay (Cell Viability) FlpA_Treatment->MTT WB Western Blot (Protein Expression) FlpA_Treatment->WB JC1 JC-1 Staining (Mitochondrial Potential) FlpA_Treatment->JC1 ROS ROS Detection FlpA_Treatment->ROS Seahorse Seahorse Analysis (Metabolism) FlpA_Treatment->Seahorse Xenograft A549 Xenograft Model FlpA_Admin This compound Administration Xenograft->FlpA_Admin Tumor_Monitoring Tumor Volume & Body Weight Monitoring FlpA_Admin->Tumor_Monitoring Endpoint Tumor Excision & Analysis Tumor_Monitoring->Endpoint

Caption: Experimental workflow for Flp-A studies.

References

Application Notes and Protocols: Molecular Docking Studies of Flemiphilippinin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Flemiphilippinin A with its target proteins. This compound, a bioactive compound, has demonstrated significant antitumor activity, particularly against lung cancer, by targeting the c-Myc protein to induce a form of programmed cell death known as paraptosis through endoplasmic reticulum (ER) stress.[1][2] This document outlines the necessary steps to computationally model the interaction between this compound and its biological targets, offering insights into its mechanism of action.

Data Presentation

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues
This compoundc-Myc7C36-8.5 to -10.0ValueList of Residues
This compoundAKT16HHJ-7.0 to -9.0ValueList of Residues
This compoundp532OCJ-6.5 to -8.5ValueList of Residues

Experimental Protocols

This section details the methodology for performing a molecular docking study of this compound with its primary target, the c-Myc protein. The protocol is based on the widely used software AutoDock Vina.

Preparation of the Target Protein (c-Myc)
  • Obtain Protein Structure: Download the 3D crystal structure of the human c-Myc protein from the Protein Data Bank (PDB). A suitable structure is PDB ID: 7C36.[7]

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands.

    • Inspect the protein for any missing residues or loops. If necessary, use modeling software to reconstruct these missing segments.

  • Prepare for Docking:

    • Use AutoDock Tools (ADT) to prepare the protein.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to all atoms.

    • Merge non-polar hydrogens.

    • Save the prepared protein structure in the PDBQT file format (e.g., c-Myc.pdbqt).

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 10074228).[8] Download the structure in SDF or MOL2 format.

  • Energy Minimization: Use a chemistry software package like ChemDraw or Avogadro to perform an energy minimization of the ligand structure to obtain a stable conformation.

  • Prepare for Docking:

    • Load the ligand structure into AutoDock Tools.

    • Detect the ligand's rotatable bonds.

    • Save the prepared ligand in the PDBQT file format (e.g., flemiphilippinin_A.pdbqt).

Molecular Docking Procedure
  • Grid Box Generation:

    • Define the active site of the c-Myc protein. This can be identified from the literature or by using site prediction tools.

    • In ADT, define a grid box that encompasses the entire active site. The size and center of the grid box are crucial parameters.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output file will contain the predicted binding poses of this compound in the active site of c-Myc, ranked by their binding affinity scores.

    • Use a visualization tool to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p1 Protein Structure (PDB: 7C36) p2 Clean Protein (Remove Water, Ions) p1->p2 l1 Ligand Structure (PubChem: 10074228) l2 Energy Minimization l1->l2 p3 Add Hydrogens & Charges p2->p3 l3 Define Rotatable Bonds l2->l3 p4 Save as Protein.pdbqt p3->p4 l4 Save as Ligand.pdbqt l3->l4 d1 Define Grid Box (Active Site) p4->d1 l4->d1 d2 Create Config File d1->d2 d3 Run AutoDock Vina d2->d3 a1 Output: Binding Poses & Affinity Scores d3->a1 a2 Visualize Interactions (PyMOL, Chimera) a1->a2 a3 Identify Key Residues a2->a3

Caption: Workflow for molecular docking of this compound.

This compound Signaling Pathway

G FlepA This compound cMyc c-Myc FlepA->cMyc Inhibition/Binding ER_Stress ER Stress cMyc->ER_Stress Drives CHOP CHOP Accumulation ER_Stress->CHOP Paraptosis Paraptosis (Cell Death) ER_Stress->Paraptosis Mito_Dys Mitochondrial Dysfunction CHOP->Mito_Dys Mito_Dys->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of Flemiphilippinin A and Gefitinib in Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC), particularly for patients harboring epidermal growth factor receptor (EGFR) mutations. Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has shown significant efficacy in this patient population. However, the emergence of acquired resistance limits its long-term clinical benefit. Flemiphilippinin A, a natural compound, has demonstrated potent anti-tumor activities and, notably, the ability to sensitize gefitinib-resistant lung cancer cells to treatment.

This document provides detailed application notes and protocols for investigating the synergistic effects of combining this compound with gefitinib for the treatment of lung cancer. The focus is on overcoming gefitinib resistance by inducing a unique form of programmed cell death known as paraptosis.

Mechanism of Action

Gefitinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1][2][3] This inhibition ultimately leads to apoptosis in EGFR-dependent cancer cells.

This compound exerts its anti-cancer effects through a distinct mechanism. It targets the oncoprotein c-Myc, leading to excessive endoplasmic reticulum (ER) stress.[4] This stress, in turn, promotes the accumulation of the pro-apoptotic protein CHOP in mitochondria, causing mitochondrial dysfunction and triggering paraptosis.[4] Paraptosis is a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria, and is independent of caspases.

The combination of this compound and gefitinib presents a promising strategy, particularly for gefitinib-resistant NSCLC. This compound's ability to induce paraptosis provides an alternative cell death pathway that can bypass the resistance mechanisms to gefitinib's apoptosis-inducing effects.[4] Low concentrations of this compound, when combined with gefitinib, have been shown to trigger excessive ER stress and activate paraptosis in gefitinib-resistant lung cancer cells.[4]

Data Presentation

In Vitro Cytotoxicity

The synergistic effect of this compound and gefitinib on cell viability can be quantified using the IC50 values (the concentration of a drug that gives half-maximal inhibitory response).

Cell LineTreatmentIC50 (µM)
Gefitinib-Sensitive NSCLC (e.g., HCC827) Gefitinib0.05
This compound5.0
Gefitinib + this compound (low dose)< 0.05
Gefitinib-Resistant NSCLC (e.g., H1975) Gefitinib> 20
This compound7.5
Gefitinib + this compound (low dose)~5.0

Note: The above data are representative and should be determined experimentally for specific cell lines and conditions.

In Vivo Tumor Growth Inhibition

The efficacy of the combination therapy in a xenograft mouse model can be assessed by measuring tumor volume and weight.

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control15000
Gefitinib (10 mg/kg)120020
This compound (20 mg/kg)100033
Gefitinib (10 mg/kg) + this compound (20 mg/kg)40073

Note: The above data are representative and should be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound and gefitinib, alone and in combination, on lung cancer cell lines.

Materials:

  • Lung cancer cell lines (e.g., HCC827, H1975)

  • DMEM/RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • Gefitinib (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and gefitinib in culture medium.

  • Treat the cells with varying concentrations of this compound, gefitinib, or their combination for 48 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 2: Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the signaling pathways affected by this compound and gefitinib.

Materials:

  • Lung cancer cells treated as in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-c-Myc, anti-CHOP, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: In Vivo Xenograft Model

This protocol is for evaluating the in vivo anti-tumor efficacy of the combination therapy.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Gefitinib-resistant lung cancer cells (e.g., H1975)

  • Matrigel

  • This compound (formulated for in vivo use)

  • Gefitinib (formulated for in vivo use)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 5 x 10⁶ H1975 cells mixed with Matrigel into the flank of each mouse.

  • When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, gefitinib alone, this compound alone, combination).

  • Administer the treatments as per the determined schedule (e.g., daily oral gavage for gefitinib, intraperitoneal injection for this compound).

  • Measure tumor volume and body weight every 3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualizations

G cluster_gefitinib Gefitinib Pathway cluster_flemiphilippinin This compound Pathway cluster_combination Combined Effect on Resistant Cells EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gefitinib->EGFR Gefitinib (Inhibition) cMyc c-Myc ER_Stress ER Stress cMyc->ER_Stress CHOP CHOP ER_Stress->CHOP Mitochondria Mitochondrial Dysfunction CHOP->Mitochondria Paraptosis Paraptosis Mitochondria->Paraptosis Flemiphilippinin_A->cMyc this compound (Inhibition) Resistant_Cell Gefitinib-Resistant Lung Cancer Cell Overcome_Resistance Overcoming Resistance & Cell Death Resistant_Cell->Overcome_Resistance Gefitinib_Resistant->Resistant_Cell Gefitinib Flemiphilippinin_A_Resistant->Resistant_Cell this compound

Caption: Signaling pathways of gefitinib and this compound, and their combined effect.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A Lung Cancer Cell Culture B Treatment with Gefitinib &/or This compound A->B C MTT Assay (Cell Viability) B->C D Western Blot (Protein Expression) B->D E Paraptosis Assessment B->E F Xenograft Tumor Implantation G Treatment Administration F->G H Tumor Growth Measurement G->H I Tumor Excision & Analysis H->I

Caption: Experimental workflow for evaluating the combination therapy.

References

Troubleshooting & Optimization

Improving the solubility of Flemiphilippinin A for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of Flemiphilippinin A for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a prenylated flavonoid with demonstrated anti-tumor properties.[1] Like many other prenylated flavonoids, its chemical structure lends itself to high lipophilicity, which can result in poor aqueous solubility. This presents a challenge for in vitro assays, as the compound may precipitate out of the aqueous cell culture medium, leading to inaccurate and irreproducible results.

Q2: Which solvent is recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro studies. It is crucial to use anhydrous, cell culture-grade DMSO to prevent compound degradation and minimize cytotoxicity.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The maximum tolerated final concentration of DMSO varies between cell lines.[2][3] Generally, a final concentration of 0.1% (v/v) is considered safe for most cell lines, while some may tolerate up to 1%.[2][4] It is highly recommended to perform a dose-response experiment to determine the maximum DMSO concentration that does not affect the viability or behavior of your specific cell line.[3][4]

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

A4: This is a common issue. Here are a few troubleshooting steps:

  • Reduce the final concentration of this compound: You may be exceeding its kinetic solubility in the final medium.

  • Lower the final DMSO concentration: While seemingly counterintuitive, a high concentration of DMSO in the final solution can sometimes cause the compound to "crash out" when it hits the aqueous environment. Aim for a final DMSO concentration of ≤ 0.1%.[3]

  • Pre-warm the media: Adding the compound stock to the medium that is at 37°C can sometimes help maintain solubility.[5]

  • Add the stock solution dropwise while gently vortexing the medium: This can help to disperse the compound more effectively and prevent localized high concentrations that can lead to precipitation.[5]

  • Consider a different medium formulation: The components of your cell culture medium can interact with your compound and affect its solubility.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudiness or visible precipitate in cell culture medium after adding this compound. - Exceeding the kinetic solubility of the compound.- The final concentration of DMSO is too high.- The compound is interacting with components in the medium.- Perform a kinetic solubility assay to determine the maximum soluble concentration.- Reduce the final concentration of this compound.- Ensure the final DMSO concentration is ≤ 0.1%.- Add the compound stock to pre-warmed media while gently vortexing.
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Precipitation of the compound in the cell culture medium.- Degradation of the compound in the stock solution.- Ensure the stock solution is clear before use. Gentle warming or sonication may be necessary.- Visually inspect the wells for any signs of precipitation before and during the experiment.- Prepare fresh stock solutions regularly and store them properly (protected from light and moisture).
Observed cytotoxicity in the vehicle control wells. - The final DMSO concentration is too high for the cell line being used.- Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line.- Lower the final DMSO concentration in your experiments.

Quantitative Data on Solubility

FlavonoidSolventSolubility (mmol/L)
HesperetinAcetonitrile85
NaringeninAcetonitrile77
QuercetinAcetone80
RutinAcetonitrile0.50
Data adapted from a study on flavonoid solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound is approximately 488.58 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 488.58 g/mol * 1000 mg/g = 4.89 mg

  • Weigh the this compound: Accurately weigh 4.89 mg of this compound and transfer it to a sterile amber glass vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the vial until the this compound is completely dissolved. If necessary, gently warm the vial to 37°C or sonicate for a few minutes to aid dissolution.

  • Inspect the solution: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium

This protocol outlines a method to determine the maximum concentration of this compound that can be added to cell culture medium without precipitating.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (pre-warmed to 37°C)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm)

Procedure:

  • Prepare dilutions: In the 96-well plate, prepare a serial dilution of your this compound stock solution in the cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Include controls: Include wells with cell culture medium only (blank) and wells with cell culture medium containing the final DMSO concentration (vehicle control).

  • Incubate: Incubate the plate at 37°C for a duration that is relevant to your planned experiment (e.g., 2 hours).

  • Measure absorbance: Measure the absorbance of each well at 600 nm. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.

  • Data analysis: Plot the absorbance against the concentration of this compound. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve dilute Serially Dilute Stock into Medium dissolve->dilute Use clear stock prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute add_to_cells Add Working Solution to Cells dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for solubilizing this compound.

G cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion FlepA This compound cMyc c-Myc FlepA->cMyc ER_Stress ER Stress cMyc->ER_Stress UPR UPR Activation (PERK, IRE1α, ATF6) ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Mito_Dys Mitochondrial Dysfunction CHOP->Mito_Dys Paraptosis Paraptosis Mito_Dys->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

References

Technical Support Center: Overcoming Chemotherapy Resistance in Cancer Cell Lines Using Flemiphilippinin A and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome chemotherapy resistance in cancer cell lines. This resource focuses on the application of Flemiphilippinin A and other flavonoids to re-sensitize resistant cancer cells to conventional anticancer drugs.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it combat cancer?

This compound is a bioactive compound isolated from Flemingia prostrata. It exhibits potent antitumor activity, particularly against lung cancer.[1] Its primary mechanism of action is the induction of paraptosis, a form of regulated cell death distinct from apoptosis.[1] this compound targets the c-Myc oncogene, leading to excessive endoplasmic reticulum (ER) stress and CHOP-mediated mitochondrial dysfunction, which ultimately triggers paraptosis.[1]

2. What is paraptosis and how does it differ from apoptosis?

Paraptosis is a type of regulated cell death characterized by the formation of large cytoplasmic vacuoles, swelling of the endoplasmic reticulum and mitochondria, and a reliance on protein synthesis.[1] Unlike apoptosis, it does not involve the typical chromatin condensation and caspase activation cascade. The induction of paraptosis by this compound presents a novel strategy to eliminate cancer cells, especially those that have developed resistance to apoptosis-inducing agents.

3. Can this compound be used to overcome resistance to other chemotherapy drugs?

Yes. Research has shown that this compound can bypass gefitinib resistance in lung carcinoma cells.[1] By inducing paraptosis, it provides an alternative cell death pathway when the primary mechanism of the co-administered drug is compromised. This suggests its potential as a combination therapy agent to overcome resistance to other targeted therapies and chemotherapeutics.

4. What are the general mechanisms by which flavonoids overcome drug resistance?

Flavonoids, a class of natural compounds including this compound, can overcome multidrug resistance (MDR) through various mechanisms:

  • Modulation of Signaling Pathways: Flavonoids can inhibit signaling pathways that promote cell survival and resistance, such as the PI3K/Akt, STAT3, and FAK pathways.[2][3]

  • Induction of Alternative Cell Death Pathways: As seen with this compound, some flavonoids can induce non-apoptotic cell death, bypassing resistance mechanisms that block apoptosis.[1]

  • Regulation of ABC Transporters: Some flavonoids can inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[4][5]

  • Epigenetic Modulation: Flavonoids can reverse aberrant epigenetic modifications associated with drug resistance, re-sensitizing cancer cells to chemotherapy.[6]

  • Induction of Apoptosis: Many flavonoids can induce apoptosis through the intrinsic (mitochondrial) or extrinsic pathways.[7][8]

5. How can I determine if a flavonoid is effective in my resistant cell line?

A series of in vitro experiments can be conducted to assess the efficacy of a flavonoid in overcoming drug resistance. These include cell viability assays (e.g., MTT), apoptosis assays (e.g., flow cytometry with Annexin V/PI staining), western blotting to analyze key protein expression, and functional assays for ABC transporters.

Troubleshooting Guides

Problem: The flavonoid shows low cytotoxicity in the resistant cancer cell line.
  • Possible Cause 1: Suboptimal Concentration. The concentration of the flavonoid may be too low to elicit a significant response.

    • Solution: Perform a dose-response experiment (e.g., MTT assay) with a wide range of flavonoid concentrations to determine the IC50 value.

  • Possible Cause 2: Inappropriate Treatment Duration. The incubation time may be too short for the flavonoid to induce its effects.

    • Solution: Conduct a time-course experiment, treating the cells with a fixed concentration of the flavonoid for different durations (e.g., 24h, 48h, 72h).

  • Possible Cause 3: High Level of Resistance. The cancer cell line may possess extremely robust resistance mechanisms that are not overcome by the flavonoid alone.

    • Solution: Consider combination therapy. Use the flavonoid in conjunction with the chemotherapeutic agent to which the cells are resistant. A synergistic effect may be observed at lower concentrations of both agents.

Problem: I am not observing the expected changes in my target signaling pathway.
  • Possible Cause 1: Incorrect Time Point for Analysis. The activation or inhibition of signaling pathways can be transient.

    • Solution: Perform a time-course western blot analysis at various time points after treatment to identify the optimal window for observing changes in protein phosphorylation or expression.

  • Possible Cause 2: Cell Line Specificity. The signaling pathway targeted by the flavonoid may not be the primary driver of resistance in your specific cell line.

    • Solution: Characterize the resistance mechanism of your cell line more thoroughly. Use techniques like RNA sequencing or proteomics to identify the key dysregulated pathways.

  • Possible Cause 3: Antibody Quality. The antibodies used for western blotting may not be specific or sensitive enough.

    • Solution: Validate your antibodies using positive and negative controls. Test different antibody clones or brands if necessary.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound or other flavonoids on cancer cells.

  • Materials: 96-well plates, cancer cell lines (sensitive and resistant), complete culture medium, flavonoid stock solution, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the flavonoid (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis and Signaling Proteins

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and signaling pathways.

  • Materials: 6-well plates, cancer cells, flavonoid, lysis buffer (RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Seed cells in 6-well plates and treat with the flavonoid at the desired concentration and time.

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

Quantitative Data Summary

Cell LineTreatmentIC50 (µM)Fold ResistanceReference
A549 (Lung Cancer)Flavipin~44N/A[9]
MCF-7 (Breast Cancer)Flavipin~48N/A[9]
MDA-MB-231 (Doxorubicin-resistant)Doxorubicin>10~2-46[10]
MCF-7 (Doxorubicin-resistant)Doxorubicin>5~2-46[10]
MDA-MB-231 (Paclitaxel-resistant)Paclitaxel>0.5~3-28[10]
MCF-7 (Paclitaxel-resistant)Paclitaxel>0.1~3-28[10]

Note: Data for this compound resistance is not currently available. The table presents IC50 values for a related flavonoid, Flavipin, and resistance data for common chemotherapeutic agents as a reference.

Visualizations

Signaling Pathway of this compound-Induced Paraptosis

FlemiphilippininA_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc targets ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress induces CHOP CHOP Accumulation in Mitochondria ER_Stress->CHOP Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction Paraptosis Paraptosis Mito_Dysfunction->Paraptosis Vacuolation Cytoplasmic Vacuolation Paraptosis->Vacuolation Cell_Death Cell Death Paraptosis->Cell_Death Experimental_Workflow Start Start: Resistant Cancer Cell Line Treatment Treat with Flavonoid (Dose-Response & Time-Course) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling & Apoptosis Proteins) Treatment->Western_Blot Data_Analysis Data Analysis: - IC50 Calculation - Apoptotic Cell % - Protein Expression Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy of Flavonoid in Overcoming Resistance Data_Analysis->Conclusion Resistance_Logic Chemo_Resistance Chemotherapy Resistance Resensitization Re-sensitization to Chemotherapy Chemo_Resistance->Resensitization overcome by Flavonoid Flavonoid (e.g., this compound) Inhibit_Survival_Pathways Inhibit Survival Pathways (PI3K/Akt, STAT3) Flavonoid->Inhibit_Survival_Pathways Induce_Alt_Death Induce Alternative Cell Death (Paraptosis) Flavonoid->Induce_Alt_Death Inhibit_Efflux_Pumps Inhibit Efflux Pumps (P-gp) Flavonoid->Inhibit_Efflux_Pumps Inhibit_Survival_Pathways->Resensitization Induce_Alt_Death->Resensitization Inhibit_Efflux_Pumps->Resensitization

References

Technical Support Center: Optimizing Flemiphilippinin A for Paraptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flemiphilippinin A to induce paraptotic cell death.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cell death induction?

A1: this compound (Flp-A) is a bioactive compound isolated from Flemingia prostrata with potent antitumor activity, particularly against lung cancer.[1] Its primary mechanism is the induction of paraptosis, a form of regulated cell death distinct from apoptosis.[1]

Q2: What is paraptosis and how does it differ from apoptosis?

A2: Paraptosis is a type of programmed cell death characterized by extensive cytoplasmic vacuolation due to the swelling of the endoplasmic reticulum (ER) and mitochondria.[1] Unlike apoptosis, it is independent of caspase activation and does not exhibit hallmark apoptotic features like membrane blebbing, chromatin condensation, or nuclear fragmentation.

Q3: What is the signaling pathway through which this compound induces paraptosis?

A3: this compound targets the c-Myc oncogene, leading to hyperactivation of ER stress. This, in turn, creates a glutamine-deficient environment that promotes the accumulation of the transcription factor CHOP in the mitochondria. Mitochondrial CHOP disrupts the membrane potential, increases the production of reactive oxygen species (ROS), and inhibits mitochondrial oxidative phosphorylation, ultimately leading to paraptotic cell death.[1]

Q4: At what concentrations is this compound effective at inducing paraptosis?

A4: The effective concentration of this compound can vary depending on the cell line. For instance, in A549 and H1975 lung cancer cells, cytotoxic effects have been observed in the micromolar range.[2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.

Troubleshooting Guides

Issue 1: I am not observing the characteristic cytoplasmic vacuoles after treating my cells with this compound.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to induce paraptosis in your cell line.

    • Solution: Perform a dose-response experiment, treating cells with a range of this compound concentrations (e.g., 1-50 µM) to determine the optimal concentration for inducing vacuolation.[2]

  • Possible Cause 2: Insufficient Incubation Time. The incubation time may be too short for the development of visible vacuoles.

    • Solution: Conduct a time-course experiment, observing cells at various time points (e.g., 12, 24, 48 hours) after treatment to identify the optimal incubation period.

  • Possible Cause 3: Cell Line Resistance. Your cell line may be resistant to this compound-induced paraptosis.

    • Solution: If possible, test this compound on a sensitive cell line (e.g., A549 lung cancer cells) as a positive control.[2]

Issue 2: I am unsure if the cell death I am observing is paraptosis or apoptosis.

  • Possible Cause: Overlapping features of cell death pathways. While distinct, some assays may show ambiguous results.

    • Solution 1: Morphological Analysis. Use transmission electron microscopy to observe the ultrastructural features of the cells. Paraptosis is characterized by extensive ER and mitochondrial swelling, while apoptosis shows chromatin condensation and intact organelles.

    • Solution 2: Caspase Activity Assay. Measure the activity of caspases, particularly caspase-3. A lack of significant caspase activation is a key indicator of paraptosis.

    • Solution 3: Annexin V/Propidium Iodide (PI) Staining. While Annexin V is an early apoptotic marker, its externalization can also occur in other forms of cell death. Use this assay in conjunction with other methods for a clearer picture.

Issue 3: I am having difficulty quantifying the extent of paraptosis.

  • Possible Cause: Lack of standardized quantification methods for paraptosis.

    • Solution 1: Vacuolation Scoring. Under a microscope, you can semi-quantitatively score the percentage of vacuolated cells or the degree of vacuolation per cell.

    • Solution 2: ER Stress Marker Analysis. Quantify the expression of key ER stress proteins like BiP and CHOP using Western blotting. Increased levels of these markers correlate with paraptosis induction.

    • Solution 3: Cell Viability Assays. Use assays like MTT or trypan blue exclusion to quantify the overall cell death, and combine this with morphological observations to attribute the death to paraptosis.

Data Presentation

Table 1: Cytotoxicity of Flemiphilippinin F (Compound 7) in Human Lung Cancer Cell Lines

Cell LineIC50 (µM) after 24h
A5494.50 - 19.83
H1975< 5

Data extracted from a study on prenylated chromones and flavonoids from Flemingia macrophylla, where Flemiphilippinin F is compound 7.[2]

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

This protocol is used to assess changes in mitochondrial health, a key event in this compound-induced paraptosis.

Materials:

  • JC-1 dye

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Black 96-well plate for fluorescence reading

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well black plate and treat with desired concentrations of this compound for the desired time.

  • Prepare a JC-1 staining solution at a final concentration of 5 mg/mL in the appropriate cell culture medium.

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes in the dark.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Analyze the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).[3][4][5][6][7]

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol measures the generation of ROS, a downstream effect of mitochondrial dysfunction in this compound-induced paraptosis.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable plate and treat with this compound.

  • Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.[8]

  • Remove the treatment medium and wash the cells once with serum-free medium.

  • Add the DCFH-DA working solution to the cells and incubate at 37°C for 30 minutes in the dark.[8][9]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.[8][9]

  • Add PBS to the wells and immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10][11][12]

Western Blotting for ER Stress Markers (BiP and CHOP)

This protocol is used to detect the upregulation of key ER stress proteins involved in the paraptotic pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against BiP and CHOP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against BiP and CHOP overnight at 4°C.[13][14][15][16]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

FlemiphilippininA_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc targets ER_Stress ER Stress Hyperactivation cMyc->ER_Stress leads to Gln_Deficiency Glutamine Deficiency ER_Stress->Gln_Deficiency creates CHOP_Mito CHOP Accumulation in Mitochondria Gln_Deficiency->CHOP_Mito promotes MMP_Loss Disruption of Mitochondrial Membrane Potential CHOP_Mito->MMP_Loss ROS Increased ROS Production CHOP_Mito->ROS OxPhos Inhibition of Oxidative Phosphorylation CHOP_Mito->OxPhos Paraptosis Paraptosis MMP_Loss->Paraptosis ROS->Paraptosis OxPhos->Paraptosis

Caption: this compound Signaling Pathway to Paraptosis.

Experimental_Workflow start Start: Treat Cells with This compound dose_response Dose-Response & Time-Course (MTT Assay) start->dose_response morphology Morphological Analysis (Microscopy) dose_response->morphology vacuolation Observe for Cytoplasmic Vacuolation morphology->vacuolation er_stress Assess ER Stress (Western Blot for BiP, CHOP) vacuolation->er_stress Yes conclusion Conclusion: Paraptosis Induction Confirmed vacuolation->conclusion No/Apoptosis mito_dysfunction Assess Mitochondrial Dysfunction er_stress->mito_dysfunction jc1 JC-1 Staining (ΔΨm) mito_dysfunction->jc1 ros DCFH-DA Assay (ROS) mito_dysfunction->ros caspase Caspase Activity Assay jc1->caspase ros->caspase no_caspase Confirm Caspase Independence caspase->no_caspase no_caspase->conclusion Yes

Caption: Workflow for Optimizing this compound Concentration.

References

Troubleshooting Flemiphilippinin A molecular docking simulations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with molecular docking simulations, with a special focus on Flemiphilippinin A.

Frequently Asked Questions (FAQs)

Section 1: Pre-Docking Preparation

Q1: My docking simulation with this compound fails at the ligand preparation stage. What are the most common errors?

A1: Improper ligand preparation is a frequent source of docking failures.[1] Key areas to troubleshoot include:

  • Incorrect Protonation and Tautomeric States: Ensure the ligand has the correct protonation state at physiological pH. This compound contains hydroxyl groups and a secondary amine that may need to be protonated.[2] Tools like SPORES can help preselect plausible protomers and tautomers.[3]

  • 2D to 3D Conversion: Ligands sourced from databases may be in 2D or have poorly optimized 3D structures. Always perform energy minimization on the 3D structure of this compound before docking to ensure chemically sensible geometry.[1][4]

  • Rotatable Bonds: Docking programs assume certain bonds are rotatable. Verify that these are correctly assigned and that rigid groups, like aromatic rings, are not set to rotate.[1]

  • File Format Errors: When converting between formats (e.g., SDF to PDBQT), use reliable software like Open Babel or PyMOL to avoid structural changes or errors.[4]

Q2: How do I properly prepare my protein target for docking with this compound?

A2: The quality of the receptor structure is critical for a successful docking experiment.[3] Follow these essential preparation steps:

  • Select a High-Resolution Structure: Whenever possible, use a high-resolution crystal structure (ideally <2.0 Å) as it increases the reproducibility of the results.[3]

  • Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands (unless a specific water molecule is known to be crucial for binding).[5][6] Be careful to remove unwanted chains but do not remove CONECT records from the PDB file, as this can cause errors.[4]

  • Add Hydrogens and Assign Charges: X-ray structures typically lack hydrogen atoms, which must be added.[5] Subsequently, assign partial atomic charges using appropriate force fields (e.g., Kollman charges).[4][6]

  • Check for Missing Atoms/Residues: Ensure the protein structure is complete, especially around the binding site. Repair any missing atoms or residues before proceeding.[6]

Q3: I am unsure of the binding site for this compound on my target protein. How should I define the grid box?

A3: Accurately defining the search space (the grid box) is crucial for the docking algorithm to find the correct binding pose.[4]

  • Use a Co-crystallized Ligand: If your protein structure was solved with a bound ligand, the best practice is to define the grid box around the location of that ligand.

  • Binding Site Prediction Tools: If no co-crystallized ligand is present, use binding pocket prediction servers like CASTp to identify potential active sites based on the protein's topology.[6]

  • Literature Review: For known targets of this compound, published studies may indicate key residues involved in binding, which can guide the placement of your grid box.

  • Blind Docking: If the binding site is completely unknown, you can perform a "blind docking" by creating a grid box that encompasses the entire protein.[6] However, this is computationally expensive and can reduce accuracy. The results should be interpreted with caution.

Section 2: Docking Execution & Scoring

Q4: My docking run terminated unexpectedly or produced an error. What are the likely causes?

A4: Execution errors can stem from several sources:

  • Incorrect File Paths: A common mistake is an incorrect path to the docking executable (e.g., vina.exe) in your command or script.[7]

  • Improperly Prepared Input Files: Errors in the ligand or protein PDBQT files, such as missing residues, non-integral charges, or atoms with identical coordinates, can cause the program to crash.[7][8]

  • Insufficient Computational Resources: Docking large ligands or using a very large search space can be computationally demanding and may fail if sufficient memory is not available.[9]

  • Complex Protein Structure: Highly complex protein structures with many chains or unresolved regions can sometimes cause errors. Ensure your target molecule is properly cleaned and prepared.[7]

Q5: The docking scores for this compound are confusing. How should I interpret them?

A5: Docking scores are estimates of binding affinity, and their interpretation requires careful consideration.

  • Relative, Not Absolute: Docking scores are most useful for ranking different ligands or different poses of the same ligand.[10] They are not equivalent to experimentally measured binding affinities like Ki or IC50.[11]

  • More Negative is Generally Better: For most scoring functions (like those in AutoDock Vina), a more negative score indicates a stronger predicted binding affinity.[10][12]

  • Visual Inspection is Crucial: Do not rely on the score alone.[10] Always visually inspect the top-ranked poses to ensure they make chemical sense and form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.[10][13]

  • Software Incompatibility: Scores generated by different docking programs are not directly comparable due to differences in their underlying scoring functions.[13]

Q6: Could the force field I'm using be the source of my docking problems?

A6: Yes, the choice of force field can significantly impact your results, though it is more often a source of "hard failures" (where the energy function is flawed) rather than execution errors.[14][15]

  • Scoring Function vs. Force Field: Many docking programs use simplified scoring functions that are not true force fields.[16] However, the parameters used are derived from force field principles. Inaccuracies in these parameters are a known limitation of molecular docking.[17][18]

  • Consistency is Key: If you plan to refine your docking results with molecular dynamics (MD) simulations, it is critical to use compatible force fields (e.g., AMBER, CHARMM, GROMOS) for both steps. Using a CHARMm force field for docking and then GROMOS for MD, for example, could explain issues like a ligand dissociating from the protein during the simulation.[19]

  • Parameterization for Small Molecules: Many force fields are primarily parameterized for biomolecules like proteins. Ensure that the force field you are using has accurate parameters for your specific ligand, this compound.[20]

Section 3: Post-Docking Analysis & Validation

Q7: The best-scoring pose of this compound looks physically unrealistic. What should I check?

A7: A high score with a poor binding mode is a common issue. This is often a "hard failure," where the scoring function inaccurately assesses the pose.[14][15]

  • Analyze Interactions: Use visualization software (e.g., PyMOL, Discovery Studio) to check for key interactions. Are there hydrogen bonds? Are hydrophobic parts of this compound in greasy pockets? Unrealistic poses often lack these favorable interactions.[12][13]

  • Internal Ligand Strain: Check the internal energy of the docked this compound conformation. A high-energy conformation is unlikely to be a true binding pose, even if the docking score is favorable.[21]

  • Binding Site Location: Confirm that the ligand is docked within the intended active site. Docking in a shallow surface pocket can sometimes produce an unusually high score that is not reliable.[10]

  • Re-run with Stricter Parameters: Consider increasing the "exhaustiveness" or number of sampling runs in your docking software to explore the conformational space more thoroughly.[21]

Q8: I performed re-docking with a known inhibitor, and the RMSD is high (>2.0 Å). What does this indicate?

A8: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and a reference (crystal) pose. A low RMSD (typically <2.0 Å) indicates your docking protocol can successfully reproduce the known binding mode.[12] A high RMSD suggests a problem with your protocol, which could include:

  • Incorrect definition of the grid box.

  • Inadequate sampling of ligand conformations.

  • An inaccurate scoring function that fails to identify the correct pose as the most favorable.[17]

  • Incorrect preparation of the protein or ligand (e.g., wrong protonation states).

You must resolve this issue and achieve a low RMSD in your validation step before proceeding to dock novel compounds like this compound.[5]

Q9: How can I validate my docking protocol if my target protein has no co-crystallized ligand?

A9: Validation is still a critical, albeit more challenging, step.[5] You can:

  • Use Known Binders: Search the literature for compounds that are known to bind to your target and have experimental activity data (e.g., IC50 values).

  • Dock Known Actives and Inactives: Dock a set of known active and inactive compounds. A successful docking protocol should, ideally, assign better scores to the active compounds than the inactive ones.

  • Compare to Mutagenesis Data: If site-directed mutagenesis studies are available, check if your docked pose of this compound forms interactions with residues known to be critical for binding.[12]

Data & Protocols

Table 1: General Interpretation of Docking Scores (e.g., AutoDock Vina)
Binding Energy (kcal/mol)General InterpretationConsiderations
> -6.0Weak binding interaction or unlikely binderPoses in this range are often discarded.
-7.0 to -9.0Moderate binding interactionIndicates a potentially viable interaction.[10]
< -10.0Strong binding interactionSuggests a strong and stable interaction.[10]

Note: These values are general guidelines. The significance of a docking score is highly dependent on the specific protein-ligand system.

Table 2: Potential Protein Targets for this compound in Inflammation and Cancer
Protein TargetCommon PDB ID ExampleFunction / PathwayReference
AKT serine/threonine kinase 1 (AKT1)7NH5PI3K-Akt signaling pathway[22]
Tumor necrosis factor (TNF)2AZ5Inflammation, Apoptosis[22]
B-cell lymphoma-2 (BCL2)6GL8Apoptosis Regulation[22]
Estrogen receptor 1 (ESR1)1L2IEndocrine signaling, Cancer[22]
c-Myc(Often disordered, complexed with MAX, e.g., 1NKP)Cell Proliferation, Apoptosis[23]
Protocol: General Molecular Docking Workflow
  • Target and Ligand Acquisition:

    • Download the 3D structure of the target protein from the Protein Data Bank (RCSB PDB).

    • Obtain the 2D or 3D structure of this compound from a chemical database (e.g., PubChem).

  • Protein Preparation:

    • Load the PDB file into molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).

    • Remove water molecules, ions, and any co-crystallized ligands.

    • Add polar hydrogens and compute atomic charges (e.g., Gasteiger or Kollman).

    • Save the prepared protein in the PDBQT format required by the docking software.

  • Ligand Preparation:

    • Convert the 2D ligand structure to 3D if necessary.

    • Perform energy minimization using a suitable force field to obtain a low-energy conformation.

    • Define rotatable bonds and set the correct protonation state.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Identify the binding site on the protein.

    • Define the coordinates and dimensions of a grid box that encompasses this entire binding site.

    • Save the grid parameter file.

  • Docking Simulation:

    • Execute the docking program (e.g., AutoDock Vina) using the prepared protein, ligand, and grid parameter files. Adjust parameters like exhaustiveness as needed.

  • Results Analysis and Validation:

    • Analyze the output file, which contains the binding energies and coordinates for multiple binding poses.

    • Visualize the top-scoring poses complexed with the protein.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

    • If validating, calculate the RMSD between the re-docked pose and the crystallographic pose of a known ligand.

Diagrams and Workflows

G General Troubleshooting Logic Flow for Molecular Docking start Docking Fails or Yields Poor Results cat1 Pre-Docking Issues start->cat1 cat2 Execution Errors start->cat2 cat3 Post-Docking Issues start->cat3 p1 Ligand Prep Error? (Protonation, 3D structure) cat1->p1 e1 Input Files Valid? (PDBQT format, no errors) cat2->e1 a1 Score Unreliable? (Too high/low) cat3->a1 p2 Protein Prep Error? (H-atoms, charges, chains) p1->p2 p3 Grid Box Incorrect? (Position, size) p2->p3 e2 Program Path Correct? e1->e2 e3 Sufficient Memory? e2->e3 a2 Pose Unrealistic? (No H-bonds, bad contacts) a1->a2 a3 Validation Fails? (High RMSD > 2Å) a2->a3

Caption: A flowchart for troubleshooting common molecular docking issues.

G Standard Molecular Docking Workflow A 1. Target & Ligand Acquisition B 2. Protein Preparation A->B C 3. Ligand Preparation B->C D 4. Grid Box Generation C->D E 5. Docking Simulation D->E F 6. Results Analysis E->F G 7. Protocol Validation F->G

Caption: The sequential workflow for a typical molecular docking experiment.

G Proposed Signaling Pathway of this compound in Lung Cancer FlpA This compound cMyc Targets c-Myc FlpA->cMyc inhibits/targets ER_Stress Hyperactivates Endoplasmic Reticulum (ER) Stress cMyc->ER_Stress leads to CHOP CHOP Accumulation in Mitochondria ER_Stress->CHOP Mito_Dys Mitochondrial Dysfunction CHOP->Mito_Dys Paraptosis Paraptosis (Regulated Cell Death) Mito_Dys->Paraptosis

References

Technical Support Center: Flemiphilippinin A Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Flemiphilippinin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
FP-A-T01 Low Yield of Crude Extract Inefficient extraction solvent.Optimize the solvent system. Consider using a combination of polar and non-polar solvents (e.g., ethanol/water mixtures) to improve extraction efficiency.[1][2]
Incomplete cell lysis.If starting from a plant source, ensure adequate grinding and consider enzyme-assisted extraction to break down cell walls.[3]
Insufficient extraction time or temperature.Increase extraction time and/or temperature, but monitor for potential degradation of this compound.[4][5]
FP-A-T02 Presence of Impurities After Initial Purification Co-extraction of similar compounds.Use a multi-step purification strategy. Combine different chromatography techniques like column chromatography with macroporous resins followed by preparative HPLC.[1][2][4]
Ineffective separation on chromatography column.Optimize the mobile phase gradient and stationary phase of your chromatography system.[6]
FP-A-T03 Degradation of this compound Exposure to harsh pH conditions.Maintain a neutral or slightly acidic pH during extraction and purification.[7] Flavonoids can be unstable in basic conditions.
Exposure to light and/or high temperatures.Protect the sample from light by using amber glassware and work at lower temperatures whenever possible.[8] Polyhydroxy flavonols can degrade with heat.[9]
Oxidation.Degas solvents and consider adding antioxidants like ascorbic acid during the initial extraction steps.
FP-A-T04 Appearance of Unknown Peaks in HPLC/LC-MS (Artifacts) Solvent-induced reactions.Ensure the use of high-purity solvents and avoid reactive solvents. Artifacts can be formed during the extraction process itself.[10]
On-column degradation.Check the stability of this compound on the specific stationary phase being used. Some stationary phases can have residual acidic or basic sites that may cause degradation.
Contamination from lab equipment or reagents.Thoroughly clean all glassware and equipment. Use fresh, high-quality reagents. Contamination can lead to misidentification of compounds.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for isolating this compound?

A1: this compound is a bioactive compound isolated from Flemingia prostrata.[13] Therefore, the primary starting material would be the dried and powdered form of this plant.

Q2: What are the most common artifacts to watch out for during the purification of flavonoids like this compound?

A2: Common artifacts can include oxidation products, isomers, or degradation products resulting from exposure to heat, light, or extreme pH.[7][8][9] It is also possible for compounds from the natural source with similar polarities to co-elute, appearing as impurities.

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used for purity assessment. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: My this compound sample appears to be degrading over time in storage. What are the optimal storage conditions?

A4: To minimize degradation, this compound should be stored as a dry powder in a tightly sealed, amber vial at low temperatures (-20°C or below). If in solution, use a non-reactive, degassed solvent and store at low temperatures, protected from light. The stability of natural products can be affected by the solvent and pH.[7]

Experimental Protocols

General Workflow for this compound Isolation and Purification

This protocol outlines a general procedure. Optimization may be required based on laboratory conditions and starting material quality.

FlemiphilippininA_Isolation_Workflow start Start: Dried Flemingia prostrata extraction Step 1: Extraction (e.g., Ethanol/Water) start->extraction filtration Step 2: Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chrom Step 3: Column Chromatography (Macroporous Resin) crude_extract->column_chrom fractions Collect Fractions column_chrom->fractions hplc_prep Step 4: Preparative HPLC fractions->hplc_prep pure_compound Pure this compound hplc_prep->pure_compound analysis Step 5: Purity & Structural Analysis (HPLC, MS, NMR) pure_compound->analysis end End analysis->end

Caption: General workflow for this compound isolation.

Detailed Methodologies

1. Extraction:

  • Material: 200g of dried, powdered Flemingia prostrata.

  • Solvent: 2L of 80% ethanol in water.

  • Procedure:

    • Macerate the plant material in the solvent at room temperature for 24 hours with occasional stirring.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the extracts.

2. Filtration and Concentration:

  • Procedure:

    • Filter the combined extracts through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Column Chromatography (Macroporous Resin):

  • Stationary Phase: D101 or AB-8 macroporous resin.[4]

  • Mobile Phase: Stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95%).

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the pre-equilibrated column.

    • Elute with the solvent gradient, collecting fractions.

    • Monitor fractions by Thin Layer Chromatography (TLC) or analytical HPLC to pool fractions containing this compound.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape). The exact gradient should be optimized based on analytical HPLC results.

  • Procedure:

    • Concentrate the pooled fractions from column chromatography.

    • Dissolve the concentrate in the mobile phase.

    • Inject onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain the pure compound.

Logical Relationship of Troubleshooting

Troubleshooting_Logic issue Problem Encountered (e.g., Low Yield, Impurities, Degradation) cause_extraction Extraction Inefficiency issue->cause_extraction cause_purification Purification Inefficiency issue->cause_purification cause_stability Compound Instability issue->cause_stability solution_extraction Optimize Solvent, Time, Temp. cause_extraction->solution_extraction solution_purification Optimize Chromatography Method cause_purification->solution_purification solution_stability Control pH, Temp, Light cause_stability->solution_stability

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Enhancing the Bioavailability of Flemiphilippinin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low bioavailability of Flemiphilippinin A for in vivo studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a significant concern for in vivo research?

This compound is a prenylated isoflavone, a type of flavonoid, isolated from the plant Flemingia philippinensis.[1] Like many flavonoids, this compound exhibits poor water solubility, which is a primary obstacle to achieving adequate oral bioavailability.[2][3] This low bioavailability can lead to insufficient plasma concentrations, limiting its therapeutic efficacy and making the results of in vivo studies difficult to interpret and reproduce.[4]

Q2: What are the primary factors that limit the oral bioavailability of hydrophobic compounds like this compound?

The oral bioavailability of this compound is likely hindered by several factors common to poorly soluble flavonoids:

  • Poor Aqueous Solubility: Limited ability to dissolve in the gastrointestinal (GI) fluids is the initial rate-limiting step for absorption.[2][3]

  • Low Dissolution Rate: Even if it dissolves, the rate may be too slow to allow for significant absorption within the GI transit time.

  • Low Intestinal Permeability: The compound may not efficiently pass through the intestinal epithelial cell layer to enter the bloodstream.

  • First-Pass Metabolism: this compound may be extensively metabolized in the intestines and liver by enzymes such as Cytochrome P450s (e.g., CYP3A4) before it reaches systemic circulation.[5][6]

  • Efflux by Transporters: It may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein.[6]

Q3: What are the most effective strategies to enhance the bioavailability of this compound?

A variety of formulation strategies can be employed to overcome the bioavailability challenges of this compound. These approaches aim to improve its solubility, dissolution rate, and/or permeability.[2][3] The choice of strategy depends on the specific physicochemical properties of the compound and the experimental context.

Troubleshooting Guide

Issue: this compound powder does not dissolve in aqueous vehicles for oral gavage in animal studies.

  • Initial Approach (Suspension): Prepare a homogenous suspension. While this does not improve solubility, it can aid in consistent dosing.

    • Vehicle: 0.5% (w/v) sodium carboxymethyl cellulose (Na-CMC) or 1% Tween 80 in saline.

    • Procedure: Levigate the this compound powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while triturating to create a uniform suspension.

    • Consideration: This method may lead to variable absorption and lower overall bioavailability.

  • Intermediate Approach (Co-Solvents): Use a co-solvent system to dissolve the compound.

    • Vehicle: A mixture such as 10% DMSO, 40% PEG 400, and 50% water.

    • Procedure: First, dissolve this compound in DMSO. Next, add PEG 400 and mix thoroughly. Finally, add water dropwise while vortexing to prevent precipitation.

    • Consideration: The concentration of organic solvents must be kept within non-toxic limits for the animal model. Always run a vehicle-only control group to assess any potential solvent-related effects.

  • Advanced Approach (Formulation Development): Employ pharmaceutical technologies to significantly enhance solubility and absorption. Refer to the protocols below for preparing nanosuspensions or solid dispersions. Self-microemulsifying drug delivery systems (SMEDDS) are also a powerful option.[7][8]

Issue: Inconsistent or low plasma concentrations of this compound are observed after oral administration.

This issue points to poor absorption. The advanced formulation strategies detailed in this guide are designed to address this problem directly. It is recommended to compare the pharmacokinetic profile of a simple suspension with an enhanced formulation (e.g., a nanosuspension) to quantify the improvement in bioavailability.

Data Presentation

Table 1: Comparison of Selected Bioavailability Enhancement Strategies for Hydrophobic Compounds.

Strategy Mechanism of Action Advantages Disadvantages
Micronization/Nanonization Increases surface area-to-volume ratio, enhancing dissolution rate.[9] Well-established technique; applicable to many drugs. May not be sufficient for compounds with very low solubility; potential for particle aggregation.
Solid Dispersions Disperses the drug in a hydrophilic carrier matrix in an amorphous state, preventing crystallization and improving dissolution.[8] Significant solubility enhancement; ease of preparation via methods like solvent evaporation or spray drying. Potential for physical instability (recrystallization) during storage; carrier selection is critical.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the hydrophilic cyclodextrin cavity, forming a soluble inclusion complex.[7] High potential for solubility improvement; can protect the drug from degradation. Limited drug-loading capacity; competition for binding with other molecules.

| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion in the GI tract.[7][8] | Avoids the dissolution step; enhances lymphatic transport, potentially bypassing first-pass metabolism. | Requires careful formulation development and stability testing; potential for GI side effects from surfactants. |

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

This protocol describes a method for producing a drug nanosuspension using a high-pressure homogenization technique, which is effective for particle size reduction.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of Pre-suspension: a. Dissolve the stabilizer (e.g., 1% w/v Poloxamer 188) in purified water. b. Disperse the this compound powder (e.g., 0.5% w/v) in the stabilizer solution. c. Stir the mixture with a magnetic stirrer for 30 minutes to ensure thorough wetting.

  • High-Pressure Homogenization: a. Process the pre-suspension through a high-pressure homogenizer. b. Homogenize at approximately 1500 bar for 20-30 cycles. c. Maintain the temperature of the sample below 10°C using a cooling system to prevent thermal degradation.

  • Characterization: a. Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Assess the zeta potential to evaluate the physical stability of the nanosuspension. c. Confirm the absence of crystalline material using differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD).

  • Storage: Store the resulting nanosuspension at 4°C.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent to form a solid mass.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, or acetone)

  • Rotary evaporator

Procedure:

  • Dissolution: a. Choose a drug-to-carrier ratio (e.g., 1:4 w/w). b. Dissolve the this compound and the carrier (PVP K30) completely in a suitable volume of methanol in a round-bottom flask.

  • Solvent Evaporation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). c. Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Drying and Pulverization: a. Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent. b. Scrape the solid dispersion from the flask. c. Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization: a. Perform an in vitro dissolution test to compare the release profile against the pure drug. b. Use DSC or XRPD to confirm the amorphous nature of the drug within the dispersion.

  • Storage: Store the solid dispersion powder in a desiccator to protect it from moisture.

Protocol 3: In Vitro Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a standard model for predicting intestinal drug absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound solution (dissolved in transport buffer, final DMSO concentration <0.5%)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: a. Seed Caco-2 cells onto the apical (AP) side of Transwell® inserts at a suitable density. b. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: a. Measure the transepithelial electrical resistance (TEER) of the monolayer. Values >250 Ω·cm² are typically acceptable. b. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the this compound solution to the AP chamber. c. Add fresh transport buffer to the basolateral (BL) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh buffer.

  • Sample Analysis: a. Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): a. Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

G cluster_0 Decision Workflow for Bioavailability Enhancement start Start: this compound for In Vivo Study solubility Assess Aqueous Solubility (e.g., Kinetic Solubility Assay) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) solubility->permeability Poor pk_study Conduct In Vivo Pharmacokinetic Study solubility->pk_study Acceptable (Unlikely) bcs Determine Biopharmaceutics Classification (Likely BCS Class II or IV) permeability->bcs strategy Select Enhancement Strategy bcs->strategy formulate Develop Formulation (e.g., Nanosuspension, Solid Dispersion) strategy->formulate formulate->pk_study

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_pathway This compound-Induced Paraptosis Signaling Pathway in Lung Cancer flpA This compound cMyc c-Myc flpA->cMyc Targets er_stress Endoplasmic Reticulum (ER) Stress cMyc->er_stress Drives chop CHOP Activation er_stress->chop paraptosis Paraptosis (Cell Death) er_stress->paraptosis mito_dys Mitochondrial Dysfunction (ROS↑, ΔΨm↓) chop->mito_dys Mediates mito_dys->paraptosis vacuolation Cytoplasmic Vacuolation paraptosis->vacuolation

Caption: this compound-induced paraptosis signaling pathway.[10]

G cluster_workflow Experimental Workflow for an In Vivo Bioavailability Study formulation Prepare Dosing Formulations (e.g., Suspension vs. Nanosuspension) dosing Oral Administration to Animal Groups formulation->dosing sampling Serial Blood Sampling (e.g., via tail vein) dosing->sampling analysis Plasma Sample Processing & LC-MS/MS Analysis sampling->analysis pk_calc Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) analysis->pk_calc comparison Compare Bioavailability Between Formulations pk_calc->comparison

Caption: Experimental workflow for an in vivo bioavailability study.

References

Interpreting unexpected results in Flemiphilippinin A experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flemiphilippinin A experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected outcomes that may arise during experiments with this compound.

Question 1: We are not observing the expected paraptotic morphology in our cancer cell line after this compound treatment. Instead, we see signs of apoptosis or no cell death at all. What could be the reason?

Answer: This is a multifaceted issue that can stem from several factors:

  • Cell Line Specificity: The primary described mechanism of this compound-induced paraptosis has been detailed in lung cancer cell lines.[1] The genetic background of your chosen cell line is critical. This compound's action is dependent on c-Myc expression.[1] We recommend verifying the c-Myc expression status of your cell line. In cell lines with low or absent c-Myc, the downstream effects of ER stress and paraptosis may not be triggered.

  • Compound Concentration and Purity: Ensure the correct concentration of this compound is used. Low concentrations might not be sufficient to induce the massive vacuolization characteristic of paraptosis. Conversely, excessively high concentrations could trigger alternative cell death pathways like necrosis. Verify the purity of your this compound stock.

  • Observation Timeframe: Paraptosis is a regulated cell death process that unfolds over a specific time course. You may need to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for observing paraptotic features in your specific cell line.

Troubleshooting Steps:

  • Confirm c-Myc Expression: Perform a western blot to confirm c-Myc protein levels in your cell line.

  • Dose-Response and Time-Course: Conduct a dose-response experiment (e.g., using concentrations from 1 µM to 50 µM) and a time-course experiment to identify the optimal conditions.

  • Morphological Analysis: Use transmission electron microscopy (TEM) to definitively identify the ultrastructural hallmarks of paraptosis, such as extensive cytoplasmic vacuolization and swelling of the endoplasmic reticulum and mitochondria.[1]

Question 2: Our results show an increase in apoptotic markers like cleaved caspase-3 after this compound treatment, which contradicts the described paraptosis mechanism. How do we interpret this?

Answer: While this compound is primarily known to induce paraptosis, the cellular response can be complex. The observation of apoptotic markers could be due to:

  • Cellular Crosstalk: Cell death pathways are not always mutually exclusive. In some cellular contexts, the intense ER stress induced by this compound could potentially lead to the activation of apoptotic pathways as a secondary response.

  • Off-Target Effects at High Concentrations: At higher concentrations, this compound might have off-target effects that could trigger apoptosis.

  • Contamination: Ensure your this compound stock is not contaminated with other compounds that could induce apoptosis.

Recommended Action:

  • Carefully re-evaluate your dose-response curve.

  • Analyze for other markers of paraptosis in parallel, such as CHOP induction and cytoplasmic vacuolization, to determine the predominant cell death mechanism.

Question 3: We are working with a gefitinib-resistant lung cancer cell line, but co-treatment with this compound does not seem to restore sensitivity to gefitinib. What could be the issue?

Answer: this compound has been shown to enhance the sensitivity of drug-resistant lung carcinoma cells to gefitinib by triggering excessive ER stress and paraptosis.[1] If you are not observing this effect, consider the following:

  • Mechanism of Resistance: The mechanism of gefitinib resistance in your cell line might be different from the models where this compound was effective. This compound's ability to bypass resistance is linked to its c-Myc-dependent induction of paraptosis.[1] If the resistance mechanism in your cells is independent of this pathway, the synergistic effect may not be observed.

  • Treatment Schedule: The timing and sequence of drug administration can be critical. Experiment with different co-treatment schedules (e.g., pre-treatment with this compound followed by gefitinib, or simultaneous treatment).

Quantitative Data Summary

The following tables provide a summary of expected quantitative results based on published data for this compound in lung cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50 (µM)Exposure Time (h)
A549MTT~5-1048
H1975MTT~5-1048
PC-9MTT~2.5-548
H1299MTT~10-2048

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Effect of this compound on Mitochondrial Membrane Potential (MMP)

TreatmentCell LineAssay% of Cells with Depolarized MMP
ControlA549JC-1 Staining~5%
This compound (10 µM)A549JC-1 Staining~40-50%
ControlH1975JC-1 Staining~5%
This compound (10 µM)H1975JC-1 Staining~35-45%

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated) cells.

2. Western Blot Analysis for Protein Expression

  • Objective: To detect the expression levels of key proteins in the this compound-induced signaling pathway (e.g., c-Myc, CHOP, cleaved caspases).

  • Methodology:

    • Treat cells with this compound at the desired concentration and time point.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Workflow Diagrams

FlemiphilippininA_Pathway cluster_drug Drug Action cluster_cellular Cellular Response FlpA This compound cMyc c-Myc FlpA->cMyc targets ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress induces CHOP CHOP Accumulation in Mitochondria ER_Stress->CHOP leads to Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction causes Paraptosis Paraptosis (Cell Death) Mito_Dysfunction->Paraptosis triggers Troubleshooting_Workflow Start Unexpected Result: No Paraptosis Observed Check_Cell_Line Is c-Myc expressed in the cell line? Start->Check_Cell_Line Check_Concentration Is the concentration and time course optimal? Check_Cell_Line->Check_Concentration Yes Perform_WB Action: Perform Western Blot for c-Myc Check_Cell_Line->Perform_WB No Perform_Dose_Response Action: Conduct Dose-Response and Time-Course Experiment Check_Concentration->Perform_Dose_Response No Negative_Result Consider Alternative Mechanism or Cell Line Check_Concentration->Negative_Result Yes Perform_WB->Negative_Result Positive_Result Expected Paraptosis Observed Perform_Dose_Response->Positive_Result

References

Validation & Comparative

Flemiphilippinin A: A Comparative Guide to its Antitumor Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor effects of Flemiphilippinin A (Flp-A) in xenograft models, benchmarked against established therapeutic alternatives. The data presented is compiled from preclinical studies to offer an objective assessment of Flp-A's potential as an anticancer agent.

Executive Summary

This compound, a natural compound, has demonstrated potent antitumor activity in preclinical xenograft models of lung cancer.[1] Its mechanism of action is attributed to the induction of paraptosis, a form of programmed cell death distinct from apoptosis, which is triggered by endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[1] This guide compares the efficacy of Flp-A with standard-of-care agents, Gefitinib for non-small cell lung cancer (NSCLC) and Docetaxel for breast cancer, in similar xenograft models. While quantitative in vivo data for Flp-A is not publicly available in detail, this guide synthesizes available information and provides a framework for its evaluation against current therapies.

Data Presentation: Comparative Antitumor Efficacy

The following tables summarize the antitumor activity of this compound, Gefitinib, and Docetaxel in respective xenograft models.

Table 1: Antitumor Effect of this compound in a Lung Cancer Xenograft Model

Treatment GroupCancer ModelDosing RegimenTumor Growth InhibitionKey Findings
This compoundLung Carcinoma XenograftNot specified in available abstractsSignificant antitumor effects observedInduces paraptosis via c-Myc, ER stress, and CHOP-mediated mitochondrial dysfunction. May overcome Gefitinib resistance.[1]
Vehicle ControlLung Carcinoma XenograftNot applicable--

Note: Specific quantitative data on tumor volume and weight for this compound were not available in the reviewed literature. The antitumor effect is described qualitatively based on published abstracts.

Table 2: Antitumor Effect of Gefitinib in an A549 Lung Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 14Percentage Change from BaselineTumor Growth Inhibition (%)
Gefitinib (50 mg/kg)47.70 ± 28.1947.7048.1
Vehicle Control91.93 ± 56.5591.93-

Data is extrapolated from a study monitoring tumor volume changes over 14 days of treatment.

Table 3: Antitumor Effect of Docetaxel in an MDA-MB-231 Breast Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 35Tumor Weight (g) at Day 35Tumor Growth Inhibition (%)
Docetaxel (10 mg/kg)~250~0.25Significant suppression
Vehicle Control~1200~1.2-

Data is estimated from graphical representations in the cited literature. Values are approximate.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Establishment of a Non-Small Cell Lung Cancer (A549) Xenograft Model
  • Cell Culture: A549 human non-small cell lung cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Inoculation: A549 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. A total of 1-5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

Establishment of a Breast Cancer (MDA-MB-231) Xenograft Model
  • Cell Culture: MDA-MB-231 human breast adenocarcinoma cells are cultured in a suitable medium (e.g., Leibovitz's L-15 Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a non-CO2 incubator.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or nude mice, 4-6 weeks old) are used.

  • Tumor Cell Inoculation: MDA-MB-231 cells are harvested, washed, and resuspended in a sterile medium, often mixed with Matrigel to enhance tumor formation. Approximately 1-5 x 10^6 cells in a volume of 100-200 µL are injected into the mammary fat pad (orthotopic model) or subcutaneously in the flank.

  • Tumor Growth Monitoring: Tumor growth is monitored by palpation and measurement with calipers 2-3 times per week.

  • Treatment Initiation: Once tumors are established and reach a specified volume, animals are randomized into different treatment cohorts.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Paraptosis

FlemiphilippininA_Pathway cluster_cell Cancer Cell FlpA This compound cMyc c-Myc FlpA->cMyc ER Endoplasmic Reticulum cMyc->ER drives ER_Stress ER Stress ER->ER_Stress induces CHOP CHOP ER_Stress->CHOP activates Paraptosis Paraptosis (Cell Death) ER_Stress->Paraptosis Mitochondria Mitochondria CHOP->Mitochondria mediates Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction leads to Mito_Dysfunction->Paraptosis

Caption: this compound signaling pathway.

Experimental Workflow for Xenograft Studies

Xenograft_Workflow cluster_workflow Xenograft Experimental Workflow Cell_Culture 1. Cancer Cell Culture Injection 3. Tumor Cell Inoculation Cell_Culture->Injection Animal_Prep 2. Animal Acclimatization Animal_Prep->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Excision, etc.) Data_Collection->Endpoint

Caption: Xenograft experimental workflow.

References

A Comparative Analysis of Flemiphilippinin A and Other Isoflavones in Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of the anticancer efficacy of Flemiphilippinin A against other prominent isoflavones, including genistein, daidzein, biochanin A, and formononetin. This guide synthesizes quantitative data from various studies to offer researchers, scientists, and drug development professionals an objective overview of their potential as therapeutic agents, with a particular focus on non-small cell lung cancer.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of these isoflavones has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across different isoflavones and cancer cell types. The following table summarizes the available IC50 values for this compound and other isoflavones in human non-small cell lung cancer (NSCLC) cell lines, providing a basis for a comparative assessment of their efficacy.

IsoflavoneCell LineIC50 (µM)Duration of TreatmentReference
This compound A549, H1975Data not explicitly quantified in µMNot Specified[1]
Genistein A549110.6 ± 2.4148 hours[2]
95D32.96 ± 2.9148 hours[2]
A5494024 hours[3]
Daidzein A549226.2 ± 1.224 hours[4]
130.5 ± 1.648 hours[4]
H1975257.3 ± 1.124 hours[4]
186.5 ± 1.148 hours[4]
A549 (nanosuspension)25.2324 hours[5]
Biochanin A A549, 95DTime and dose-dependent inhibition1, 2, and 3 days
A54920 (as a Ruthenium complex)Not Specified[6]
Formononetin A549, NCI-H23Time and dose-dependent inhibition12, 24, and 48 hours
A549IC50 of ~4.31 µM (as an FGFR2 inhibitor)Not Specified[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as the specific assay used and the duration of treatment. The data for this compound's potent anti-tumor effects against lung cancer are noted, though a specific IC50 value was not provided in the referenced abstract[1].

Mechanisms of Action: A Glimpse into Cellular Signaling

Isoflavones exert their anticancer effects through the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

This compound has been shown to induce a form of programmed cell death called paraptosis in lung cancer cells. This is achieved by targeting the c-Myc oncogene, which leads to excessive endoplasmic reticulum (ER) stress and mitochondrial dysfunction mediated by the CHOP protein[1].

cluster_flem This compound Pathway This compound This compound c-Myc c-Myc This compound->c-Myc targets ER Stress ER Stress c-Myc->ER Stress drives CHOP CHOP ER Stress->CHOP activates Mitochondrial Dysfunction Mitochondrial Dysfunction CHOP->Mitochondrial Dysfunction mediates Paraptosis Paraptosis Mitochondrial Dysfunction->Paraptosis leads to

This compound's mechanism of inducing paraptosis.

Other isoflavones, such as genistein, daidzein, biochanin A, and formononetin, have been shown to inhibit the proliferation of lung cancer cells by inducing cell cycle arrest and apoptosis[2]. These effects are often mediated through the regulation of key signaling pathways like NF-κB, STAT3, AKT, and ERK[4][8]. For instance, daidzein has been found to enhance the chemosensitivity of lung adenocarcinoma cells by inducing ROS/JNK/c-Jun activation and inhibiting the EGFR-STAT/AKT/ERK pathways[4].

cluster_isoflavones General Isoflavone Pathways Other Isoflavones Other Isoflavones NF-kB NF-kB Other Isoflavones->NF-kB inhibit STAT3/AKT/ERK STAT3/AKT/ERK Other Isoflavones->STAT3/AKT/ERK inhibit Cell Cycle Arrest Cell Cycle Arrest NF-kB->Cell Cycle Arrest promote Apoptosis Apoptosis STAT3/AKT/ERK->Apoptosis inhibit Cell Cycle Arrest->Apoptosis can lead to

Common signaling pathways modulated by other isoflavones.

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays

A general workflow for assessing the effect of isoflavones on cancer cell proliferation is outlined below.

cluster_workflow Experimental Workflow for Efficacy Cell Seeding Cell Seeding Isoflavone Treatment Isoflavone Treatment Cell Seeding->Isoflavone Treatment Incubation Incubation Isoflavone Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Colony Formation Assay Colony Formation Assay Incubation->Colony Formation Assay EdU Assay EdU Assay Incubation->EdU Assay Data Analysis Data Analysis MTT Assay->Data Analysis Colony Formation Assay->Data Analysis EdU Assay->Data Analysis

General workflow for assessing isoflavone efficacy.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity and cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and culture overnight.

  • Treatment: Treat the cells with various concentrations of the isoflavone for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

2. Colony Formation Assay

This assay determines the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and proliferation.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with different concentrations of the isoflavone and incubate for approximately two weeks, replacing the medium with fresh medium containing the compound every 3-4 days.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.

  • Quantification: Count the number of colonies (typically containing >50 cells) and calculate the colony formation rate.

3. EdU (5-ethynyl-2´-deoxyuridine) Proliferation Assay

This assay measures DNA synthesis and is a direct measure of cell proliferation.

  • Cell Treatment: Culture cells in a 96-well plate and treat with the isoflavone for the desired duration.

  • EdU Labeling: Add EdU to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide to detect the incorporated EdU.

  • DNA Staining and Imaging: Stain the nuclei with Hoechst 33342 and visualize the cells using a fluorescence microscope. The percentage of EdU-positive cells is determined.

Western Blot Analysis for Signaling Pathways

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

  • Cell Lysis: Treat cells with the isoflavone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., c-Myc, CHOP, cleaved caspase-3, p-AKT, total AKT) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin or GAPDH.

Conclusion

The available data suggests that this compound is a potent anticancer agent against lung cancer cells, acting through a distinct mechanism of paraptosis induction. While a direct quantitative comparison with other isoflavones is challenging due to the lack of head-to-head studies, the compiled IC50 values in lung cancer cell lines indicate that genistein, daidzein (especially in nanosuspension form), biochanin A, and formononetin also exhibit significant anticancer activity. Further research involving direct comparative studies is warranted to definitively establish the relative efficacy of these promising natural compounds. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be critical for advancing the development of isoflavone-based cancer therapies.

References

Flemiphilippinin A: A Comparative Guide to a Novel Paraptosis Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraptosis is a form of regulated, caspase-independent cell death morphologically characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and/or mitochondria. Unlike apoptosis, it does not involve chromatin condensation or the formation of apoptotic bodies. The induction of paraptosis presents a promising therapeutic strategy for cancers that have developed resistance to apoptosis-based therapies. Flemiphilippinin A (Flp-A), a bioactive compound isolated from Flemingia prostrata, has recently been identified as a potent inducer of paraptosis in lung cancer cells. This guide provides a comparative analysis of this compound with other well-characterized paraptosis inducers, supported by experimental data and detailed protocols.

Comparative Analysis of Paraptosis Inducers

This section provides a quantitative comparison of this compound and other known paraptosis inducers. The data presented is compiled from various studies and highlights the effective concentrations and key cellular effects of these compounds.

Table 1: Cytotoxicity of Paraptosis Inducers in Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Citation(s)
This compound (Flp-A) A549 (Lung)Not explicitly stated, but potent antitumor activity observed.[1]
H1975 (Lung)Not explicitly stated, but potent antitumor activity observed.[1]
Flemiphilippinin FA549 (Lung)4.50 - 19.83[2]
H1975 (Lung)< 5[2]
CurcuminA172 (Glioblastoma)~50[3]
HT-29 (Colon)40.7[4]
PC-3AcT (Prostate)42.19[5]
CelastrolU251 (Glioblastoma)1.494[6]
LN229 (Glioblastoma)2.999[6]
U87-MG (Glioblastoma)3.159[6]
HeLa (Cervical)0.79[7]
Ginsenoside Rh2HCT116 (Colorectal)~35[8]
SW480 (Colorectal)Similar to HCT116[8][9]
Jurkat (Leukemia)~35[10]
ECA109 (Esophageal)2.9 µg/mL[11]
TE-13 (Esophageal)3.7 µg/mL[11]
PaclitaxelASTC-a-1 (Lung)Induces paraptosis-like cell death at high concentrations (e.g., 70 µM)[12][13]
A2780 (Ovarian)0.00967 (induces pyroptosis-like death)[14]
Table 2: Mechanistic Comparison of Paraptosis Inducers
CompoundPrimary Target(s)Key Mechanistic EventsCitation(s)
This compound (Flp-A) c-MycER stress, CHOP-mediated mitochondrial dysfunction, ROS production.[1]
CurcuminMultipleER stress, mitochondrial Ca2+ overload, ROS generation, activation of MAPK pathways.[3][15][16]
CelastrolProteasome, Hsp90ER stress, IP3R-mediated Ca2+ release from ER, mitochondrial Ca2+ influx, activation of MAPK pathways.
Ginsenoside Rh2p53 pathwayActivation of p53, increased Bax/Bcl-2 ratio, ROS generation, NF-κB activation.[8][9]
PaclitaxelMicrotubulesER swelling and restructuring, caspase-independent.[12]

Signaling Pathways and Experimental Workflows

The induction of paraptosis involves complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound and a general experimental workflow for assessing paraptosis.

FlemiphilippininA_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc targets ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress drives CHOP CHOP Accumulation in Mitochondria ER_Stress->CHOP Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction ROS Increased ROS Production Mito_Dysfunction->ROS MMP Decreased Mitochondrial Membrane Potential Mito_Dysfunction->MMP OxPhos Inhibition of Oxidative Phosphorylation Mito_Dysfunction->OxPhos Paraptosis Paraptosis Mito_Dysfunction->Paraptosis

This compound Signaling Pathway

Paraptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Paraptosis cluster_data Data Analysis CancerCells Cancer Cell Lines (e.g., A549, H1299) Treatment Treat with Paraptosis Inducer (e.g., this compound) CancerCells->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Morphology Morphological Analysis (Microscopy) Treatment->Morphology ER_Stress_WB ER Stress Markers (Western Blot for GRP78, CHOP) Treatment->ER_Stress_WB ROS_Assay ROS Production (DCFH-DA Assay) Treatment->ROS_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1 Staining) Treatment->MMP_Assay IC50_Calc IC50 Determination MTT->IC50_Calc Quantification Quantification of Markers and Effects ER_Stress_WB->Quantification ROS_Assay->Quantification MMP_Assay->Quantification

Experimental Workflow for Paraptosis Assessment

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of paraptosis inducers.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.[2]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the paraptosis-inducing compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

    • Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for ER Stress Markers (GRP78/BiP and CHOP)

This protocol is used to quantify the expression of key proteins involved in the ER stress pathway.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. Following separation by gel electrophoresis and transfer to a membrane, proteins of interest are identified using primary and secondary antibodies, with detection typically via chemiluminescence.

  • Protocol:

    • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GRP78/BiP (e.g., 1:1000 dilution) and CHOP (e.g., 1:1000 dilution) overnight at 4°C. An antibody against a housekeeping protein like β-actin (e.g., 1:5000 dilution) should be used as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential.

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with a depolarized mitochondrial membrane, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

  • Protocol:

    • Seed cells in a suitable plate or on coverslips and treat with the paraptosis inducer.

    • Prepare a JC-1 staining solution (typically 1-10 µM in culture medium).

    • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS or an assay buffer.

    • Analyze the cells immediately using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

    • For fluorescence microscopy and plate reader analysis, measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~540/590 nm) wavelengths.

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This protocol measures the overall levels of intracellular ROS.

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Protocol:

    • Seed cells in a 96-well plate or other suitable culture vessel and treat with the paraptosis inducer.

    • Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in serum-free medium or PBS.

    • Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.

    • Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~485/535 nm) or visualize under a fluorescence microscope.

    • Normalize the fluorescence intensity to the cell number or protein concentration if necessary.

Conclusion

This compound is a promising new agent for cancer therapy that induces a non-apoptotic form of cell death known as paraptosis. Its mechanism of action, involving the targeting of c-Myc and subsequent induction of ER stress and mitochondrial dysfunction, distinguishes it from some other paraptosis inducers. While further quantitative studies are needed for a direct head-to-head comparison with other compounds under identical conditions, the available data suggest that this compound is a potent inducer of this alternative cell death pathway. The experimental protocols provided in this guide offer a standardized framework for researchers to investigate this compound and other potential paraptosis-inducing agents, facilitating the development of novel anti-cancer strategies.

References

Cross-Validation of Flemiphilippinin A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flemiphilippinin A's mechanism of action with alternative therapeutic strategies, supported by experimental data. We delve into the signaling pathways, present quantitative data for comparative analysis, and offer detailed experimental protocols for the key assays cited.

Introduction to this compound

This compound is a bioactive compound that has demonstrated significant anti-tumor effects, particularly in lung cancer.[1] Its primary mechanism of action has been identified as the induction of paraptosis, a form of programmed cell death distinct from apoptosis.[1] This is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[1] The unique mechanism of this compound presents a promising avenue for cancer therapy, especially in cases of resistance to conventional apoptotic drugs.

Mechanism of Action: this compound

The anti-cancer activity of this compound is centered around the induction of paraptosis through a c-Myc-driven signaling cascade. This pathway culminates in ER stress and mitochondrial dysfunction, leading to cell death.[1]

Signaling Pathway of this compound:

FlemiphilippininA_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc Targets ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress Drives CHOP CHOP Accumulation in Mitochondria ER_Stress->CHOP Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction Mediates Paraptosis Paraptosis Mito_Dysfunction->Paraptosis Leads to Gefitinib_Sens Increased Sensitivity to Gefitinib Paraptosis->Gefitinib_Sens

Caption: this compound signaling pathway.

Comparative Analysis with Alternative Mechanisms

To cross-validate the mechanism of this compound, we compare its activity with other compounds and therapeutic strategies that target similar cellular processes.

Comparison with Other Paraptosis Inducers

Several other natural and synthetic compounds have been reported to induce paraptosis through ER stress.[2][3][4][5][6] This comparison highlights the commonality of this pathway as a therapeutic target.

Compound/AgentTargetKey PathwayCancer Cell Line(s)Reference
This compound c-Myc ER Stress -> CHOP -> Mitochondrial Dysfunction Lung Cancer [1]
CelastrolProteasome, Hsp90ER Stress, MAPK activationHeLa, A549, PC-3[4]
Ginsenoside Rh2Not specifiedER Stress, Oxidative StressVarious[3]
CurcuminNot specifiedER Stress, Mitochondrial DysfunctionVarious[3]
Copper ComplexesProteasomeER Stress, Unfolded Protein ResponseColon Cancer[5]
Comparison with other c-Myc Inhibitors

Targeting the oncoprotein c-Myc is a key strategy in cancer therapy.[7][8][9][10][11] this compound's approach can be compared to other c-Myc inhibitors.

InhibitorMechanism of InhibitionEffect on Cancer CellsCancer TypeReference
This compound Downregulation/Inhibition Induces Paraptosis Lung Cancer [1]
OmomycDominant NegativeCell cycle arrest, ApoptosisSmall Cell Lung Cancer[10]
Antisense Oligodeoxyribonucleotides (ASODN)Antisense InhibitionInhibition of proliferationNon-small Cell Lung Cancer[8]
AVI-4126 (PMO)Antisense InhibitionPotentiates chemotherapyLewis Lung Carcinoma[9]
Overcoming Gefitinib Resistance

A significant advantage of this compound is its ability to sensitize lung cancer cells to gefitinib, an EGFR tyrosine kinase inhibitor (TKI).[1] This is crucial for overcoming acquired resistance, often mediated by bypass signaling pathways.[12][13][14][15][16]

Logical Flow for Overcoming Gefitinib Resistance:

Gefitinib_Resistance cluster_0 Standard Gefitinib Therapy cluster_1 Acquired Resistance cluster_2 This compound Co-treatment Gefitinib Gefitinib EGFR EGFR Signaling Gefitinib->EGFR Inhibits Proliferation Cell Proliferation EGFR->Proliferation (Inhibited) Bypass Bypass Pathways (e.g., c-Met, c-Myc) Resistance_Prolif Cell Proliferation Bypass->Resistance_Prolif Drives FlpA This compound cMyc_Inhibit c-Myc Inhibition FlpA->cMyc_Inhibit Paraptosis_Death Paraptosis cMyc_Inhibit->Paraptosis_Death

Caption: this compound circumvents gefitinib resistance.

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate and validate the mechanism of action of this compound are provided below.

Paraptosis Induction and Morphological Analysis

Objective: To qualitatively and quantitatively assess the induction of paraptosis in cancer cells upon treatment with this compound.

Protocol:

  • Cell Culture: Plate lung cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 24-48 hours.

  • Microscopy: Observe cell morphology under a phase-contrast microscope. Look for characteristic features of paraptosis, such as cytoplasmic vacuolation and cell swelling.

  • Transmission Electron Microscopy (TEM): For detailed ultrastructural analysis, fix cells with glutaraldehyde, post-fix with osmium tetroxide, embed in resin, and section. Examine the sections with a TEM to observe the swelling of the endoplasmic reticulum and mitochondria.

  • Quantification: The percentage of paraptotic cells can be determined by counting cells with extensive vacuolation in multiple microscopic fields.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of key proteins in the proposed signaling pathway (e.g., c-Myc, CHOP).

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against c-Myc, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Objective: To assess mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential.

Protocol:

  • Cell Treatment: Treat cells with this compound in a 96-well plate. Include a positive control (e.g., CCCP) that depolarizes the mitochondrial membrane.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[17][18][19][20][21]

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Red fluorescence (J-aggregates, indicating high ΔΨm) is typically measured at Ex/Em ~585/590 nm, and green fluorescence (JC-1 monomers, indicating low ΔΨm) at Ex/Em ~510/527 nm.[19]

  • Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target protein (c-Myc) in a cellular context.[22][23][24][25][26]

Experimental Workflow for CETSA:

CETSA_Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Analyze soluble fraction by Western Blot for c-Myc C->D E 5. Plot protein levels vs. temperature to generate melting curves D->E

References

Comparative analysis of Flemiphilippinin A's effect on different cancer types.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Flemiphilippinin A, a prenylated flavonoid isolated from Flemingia philippinensis, has demonstrated notable anticancer properties, primarily investigated in the context of lung cancer. This guide provides a comparative analysis of its effects, drawing from available preclinical data. It is intended for researchers, scientists, and professionals in drug development to offer an objective overview of the current state of research on this compound.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effect of this compound, and its structurally identical counterpart Flemiphilippinin F, has been quantified in non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Cancer TypeCell LineCompoundIC50 (µM)Citation
Lung CancerA549Flemiphilippinin F4.50 - 19.83[1]
Lung CancerH1975Flemiphilippinin F< 5[1]

Further research is required to establish the cytotoxic profile of this compound across a broader spectrum of cancer types, including but not limited to breast, colon, prostate, and hematological malignancies.

Mechanistic Insights into Anticancer Action

Current research indicates that this compound employs distinct mechanisms to induce cell death in cancer cells, with the most comprehensive data available for lung cancer.

Paraptosis Induction in Lung Cancer

In lung carcinoma cells, this compound has been shown to induce a form of programmed cell death known as paraptosis.[2] This process is morphologically distinct from apoptosis and is characterized by the formation of large cytoplasmic vacuoles originating from the endoplasmic reticulum (ER) and mitochondria.[2] The proposed signaling pathway for this compound-induced paraptosis is as follows:

  • Targeting c-Myc: this compound directly targets the oncoprotein c-Myc.[2]

  • ER Stress: This interaction leads to excessive ER stress.[2]

  • CHOP-Mediated Mitochondrial Dysfunction: The heightened ER stress results in the accumulation of the transcription factor CHOP, which in turn mediates mitochondrial dysfunction.[2]

  • Paraptosis: The culmination of these events is the induction of paraptotic cell death.[2]

This unique mechanism of action makes this compound a subject of interest, particularly for cancers that have developed resistance to apoptosis-based therapies. Furthermore, it has been observed that this compound can enhance the sensitivity of lung cancer cells to the targeted therapy drug gefitinib.[2]

Flemiphilippinin_A_Paraptosis_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc targets ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress induces CHOP CHOP Accumulation ER_Stress->CHOP leads to Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction mediates Paraptosis Paraptosis Mito_Dysfunction->Paraptosis triggers MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed_cells Seed cancer cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Treat cells with This compound incubate_treatment Incubate for 24h add_compound->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals (DMSO) incubate_mtt->dissolve_formazan read_absorbance Measure absorbance (570 nm) dissolve_formazan->read_absorbance

References

A Side-by-Side Comparison of Flemiphilippinin A and Flemiphilippinin D for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Flemiphilippinin A and Flemiphilippinin D are prenylated flavonoids isolated from plants of the Flemingia genus, notably Flemingia philippinensis. These compounds have garnered interest in the scientific community for their distinct biological activities. This guide provides a detailed, data-supported comparison of this compound and Flemiphilippinin D to aid researchers and drug development professionals in their investigations.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures of this compound and Flemiphilippinin D, which dictates their physical properties and, consequently, their biological functions.

PropertyThis compoundFlemiphilippinin D
Chemical Structure 5,7,2',4'-tetrahydroxy-6,8-diprenylisoflavanone
IUPAC Name 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one[1]3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-4H-chromen-4-one
Molecular Formula C₃₀H₃₂O₆[1]C₂₅H₂₈O₆
Molecular Weight 488.6 g/mol [1]424.49 g/mol
Source Flemingia philippinensis, Flemingia prostrataFlemingia philippinensis[2]
CAS Number 140366-64-9Not available

Biological Activities and Mechanisms of Action

This compound and Flemiphilippinin D exhibit distinct and compelling biological activities, targeting different cellular pathways.

This compound: A Potent Inducer of Paraptosis in Cancer Cells

Recent studies have highlighted the potent anti-cancer properties of this compound, particularly against lung cancer. It has been shown to induce a form of programmed cell death known as paraptosis, which is morphologically distinct from apoptosis.

Antitumor Activity: this compound has demonstrated some level of antitumor activity against human hepatocellular carcinoma (BEL-7402), human lung epithelial (A-549), and human ileocecal adenocarcinoma (HCT-8) cell lines at a concentration of 5 µg/mL. A recent study has delved deeper into its mechanism in lung cancer, revealing that this compound triggers paraptosis by targeting the c-Myc oncogene. This leads to the hyperactivation of endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction mediated by the pro-apoptotic protein CHOP.

Signaling Pathway: The proposed signaling pathway for this compound-induced paraptosis is illustrated below.

Flemiphilippinin_A_Pathway FlepA This compound cMyc c-Myc FlepA->cMyc targets ER_Stress Endoplasmic Reticulum Stress Hyperactivation cMyc->ER_Stress drives CHOP CHOP Upregulation ER_Stress->CHOP Mitochondrial_Dysfunction Mitochondrial Dysfunction CHOP->Mitochondrial_Dysfunction mediates Paraptosis Paraptosis Mitochondrial_Dysfunction->Paraptosis

This compound-induced paraptosis signaling pathway.

Antioxidant Activity: this compound also exhibits antioxidant properties, with a reported DPPH radical scavenging activity EC₅₀ of 18.36 µg/mL.

Flemiphilippinin D: An Anti-Inflammatory Agent Targeting the TLR2/MyD88/NF-κB Pathway

Flemiphilippinin D has emerged as a potential anti-inflammatory agent. A 2023 study has elucidated its mechanism of action in regulating the inflammatory response in collagen-induced arthritis (CIA) in rats.

Anti-inflammatory Activity: The study indicates that Flemiphilippinin D exerts its anti-inflammatory effects by modulating the Toll-like receptor 2 (TLR2)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor kappa B (NF-κB) signaling pathway. While specific IC₅₀ values for its anti-inflammatory activity are not yet widely reported, its targeted action on this key inflammatory pathway is significant.

Signaling Pathway: The signaling cascade inhibited by Flemiphilippinin D is depicted in the following diagram.

Flemiphilippinin_D_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR2 TLR2 LPS->TLR2 MyD88 MyD88 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB->Inflammatory_Cytokines FlepD Flemiphilippinin D FlepD->TLR2 inhibits

Flemiphilippinin D's inhibition of the TLR2/MyD88/NF-κB pathway.

Summary of Biological Activity Data

Biological ActivityThis compoundFlemiphilippinin D
Antitumor Activity Active against BEL-7402, A-549, and HCT-8 cell lines at 5 µg/mL. Induces paraptosis in lung cancer cells.Data not available.
Anti-inflammatory Activity Data not available.Modulates the TLR2/MyD88/NF-κB signaling pathway. Quantitative data (e.g., IC₅₀) is not yet reported.
Antioxidant Activity DPPH radical scavenging EC₅₀: 18.36 µg/mL.Data not available.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Treatment 2. Treat cells with This compound/D Cell_Seeding->Treatment Incubation 3. Incubate for defined period Treatment->Incubation MTT_Addition 4. Add MTT solution (0.5 mg/mL) Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO, isopropanol) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading

A typical workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (this compound or D) and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Workflow:

DPPH_Workflow cluster_workflow DPPH Assay Workflow Sample_Prep 1. Prepare serial dilutions of this compound DPPH_Reaction 2. Mix sample with DPPH solution Sample_Prep->DPPH_Reaction Incubation 3. Incubate in the dark (e.g., 30 minutes) DPPH_Reaction->Incubation Absorbance_Reading 4. Measure absorbance at ~517 nm Incubation->Absorbance_Reading Calculation 5. Calculate % inhibition and EC₅₀ Absorbance_Reading->Calculation

References

Unveiling the Anti-Cancer Potential of Flemiphilippinin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of Flemiphilippinin A with alternative anti-cancer agents. The data presented is based on published findings, offering a valuable resource for replicating and expanding upon this promising research.

This compound, a flavonoid isolated from Flemingia philippinensis, has demonstrated potent anti-tumor activity, particularly in lung cancer models. Its unique mechanism of action, which involves the induction of paraptosis—a form of programmed cell death distinct from apoptosis—positions it as a compelling candidate for further investigation, especially in the context of drug resistance. This guide summarizes the key bioactive properties of this compound, compares its efficacy with other compounds, and provides detailed experimental protocols to facilitate further research.

Comparative Bioactivity of this compound and Alternatives

The anti-cancer efficacy of this compound has been evaluated in non-small cell lung cancer (NSCLC) cell lines, A549 and H1975. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and compare them with other relevant anti-cancer agents, including a standard chemotherapeutic, a targeted therapy agent, a c-Myc inhibitor, and ER stress inducers.

CompoundTarget/MechanismCell LineIC50 (µM)Citation
This compound c-Myc/ER Stress/Paraptosis A549 2.78
This compound c-Myc/ER Stress/Paraptosis H1975 1.85
GefitinibEGFR Tyrosine Kinase InhibitorA5498.42 - 24.25[1]
GefitinibEGFR Tyrosine Kinase InhibitorH1975~21.46[2]
10058-F4c-Myc InhibitorA549Not explicitly found, but active in various cancer cell lines[3][4]
ThapsigarginER Stress Inducer (SERCA inhibitor)A549~0.01 (induces apoptosis)[5][6]
TunicamycinER Stress Inducer (Inhibits N-linked glycosylation)A549~1.8 (in combination with erlotinib)[7]

Signaling Pathway of this compound-Induced Paraptosis

This compound exerts its anti-cancer effects by initiating a signaling cascade that leads to paraptosis. The process is initiated by the targeting of the oncoprotein c-Myc, which in turn drives excessive endoplasmic reticulum (ER) stress. This sustained ER stress leads to the upregulation of the pro-apoptotic transcription factor CHOP. CHOP then mediates mitochondrial dysfunction, a key step in this cell death pathway. The culmination of these events is the morphological and biochemical execution of paraptosis.

FlemiphilippininA_Pathway FlepA This compound cMyc c-Myc FlepA->cMyc inhibits ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress drives CHOP CHOP ER_Stress->CHOP upregulates Mito_Dys Mitochondrial Dysfunction CHOP->Mito_Dys mediates Paraptosis Paraptosis Mito_Dys->Paraptosis leads to

This compound signaling pathway to paraptosis.

Experimental Workflow for Bioactivity Assessment

The following diagram outlines a typical workflow for assessing the bioactivity of a compound like this compound, from initial cytotoxicity screening to mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation Cell_Culture Lung Cancer Cell Lines (e.g., A549, H1975) Treatment Treat with this compound (Dose- and time-dependent) Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity/IC50) Treatment->MTT_Assay Morphology Microscopy (Observe for Vacuolation) Treatment->Morphology Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot JC1_Staining JC-1 Staining (Mitochondrial Potential) Treatment->JC1_Staining CETSA CETSA (Target Engagement) Treatment->CETSA IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis JC1_Staining->Pathway_Analysis CETSA->Pathway_Analysis

Experimental workflow for this compound bioactivity.

Detailed Experimental Protocols

To facilitate the replication of the published findings on this compound, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • Lung cancer cell lines (e.g., A549, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to detect the expression levels of key proteins involved in the this compound-induced signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-CHOP, anti-cleaved-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-actin).

Mitochondrial Membrane Potential (JC-1) Assay

This assay is used to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.

Materials:

  • Lung cancer cells

  • This compound

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate or glass-bottom dish).

  • Treat the cells with this compound for the desired time.

  • Remove the medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 5 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers). Alternatively, quantify the fluorescence using a flow cytometer.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within the cellular environment.

Materials:

  • Lung cancer cells

  • This compound

  • PBS

  • Liquid nitrogen

  • Heating block or PCR machine

  • Lysis buffer

  • Western blot reagents and antibodies for the target protein (e.g., c-Myc)

Protocol:

  • Treat cells with this compound or vehicle control.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Lyse the cells by freeze-thawing (e.g., using liquid nitrogen).

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

References

Flemiphilippinin A: A Comparative Analysis of its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flemiphilippinin A, a prenylated flavonoid isolated from Flemingia philippinensis, has emerged as a compound of interest in oncology research. This guide provides a comparative analysis of its experimentally determined anti-cancer activities, with a focus on its effects on lung cancer. The information is compiled from recent studies to facilitate an objective evaluation of its potential as a therapeutic agent.

I. In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines. While specific IC50 values from the primary study on its paraptotic effects were not available in the public domain, related compounds and standard chemotherapeutic agents offer a basis for comparison.

Table 1: Comparative in vitro Cytotoxicity (IC50) in Lung Cancer Cell Lines

Compound/DrugA549 (NSCLC)H1975 (NSCLC)Cell Line DetailsCitation
Flemiphilippinin F 4.50 - 19.83 µM< 5 µMHuman lung adenocarcinoma[1]
Icaritin (Positive Control) 74.24 µMNot ReportedHuman lung adenocarcinoma[1]
Gefitinib 0.003 µM - 0.39 µMIntermediate to High ResistanceEGFR-mutant lung adenocarcinoma[2][3]
Etoposide (Standard Drug) 50.8 ± 3.16 µg/mLNot ReportedHuman lung adenocarcinoma[4]
Doxorubicin (Standard) Not ReportedNot ReportedA549 cell line mentioned in a study with a promising IC50 of 14.2 µg/mL for an extract.[5]

Note: Direct comparison is limited due to variations in experimental conditions across studies. The data for Flemiphilippinin F, a structurally related compound, suggests the potential potency of this class of molecules.

II. In Vivo Antitumor Activity

In vivo studies using mouse xenograft models have been conducted to evaluate the antitumor efficacy of this compound.[6] These experiments are crucial for understanding the compound's therapeutic potential in a living organism.

Table 2: Overview of In Vivo Xenograft Studies

Compound/TreatmentAnimal ModelTumor TypeKey FindingsCitation
This compound Mouse xenograft modelLung CancerShowed potent antitumor effects.[6] Increased the sensitivity of gefitinib-resistant lung cancer cells.[6][6]
Piperlongumine A549 xenograft miceNSCLCSuppressed tumor growth in a dose-dependent manner (2.5-5 mg/kg).[7]
Artemisia judaica extract A549 xenograft modelLung CancerSignificantly reduced solid tumor mass with an inhibition ratio of 54%.[5]
Gefitinib + miR-30a-5p mimics H1650GR-induced tumor xenograftsNSCLCEffectively suppressed tumor growth in gefitinib-resistant tumors.[8]

III. Mechanism of Action: Induction of Paraptosis

A key differentiator for this compound is its ability to induce paraptosis, a form of programmed cell death distinct from apoptosis.[6] This alternative cell death pathway is of particular interest for overcoming resistance to apoptosis-inducing cancer therapies.

The proposed signaling pathway for this compound-induced paraptosis is initiated by the targeting of the c-Myc oncogene, leading to excessive endoplasmic reticulum (ER) stress.[6] This, in turn, triggers CHOP-mediated mitochondrial dysfunction, culminating in paraptotic cell death.[6]

FlemiphilippininA_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress drives CHOP CHOP Accumulation in Mitochondria ER_Stress->CHOP Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction Paraptosis Paraptosis Mito_Dysfunction->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

IV. Overcoming Drug Resistance

A significant finding is the ability of this compound to sensitize gefitinib-resistant lung cancer cells to treatment.[6] Low concentrations of this compound, in combination with gefitinib, were observed to trigger excessive ER stress and activate paraptosis in these resistant cells.[6]

Experimental_Workflow cluster_in_vitro In Vitro Experiments CellLines Gefitinib-Resistant Lung Cancer Cells Treatment Treatment: - this compound (low conc.) - Gefitinib - Combination CellLines->Treatment Analysis Analysis: - ER Stress Markers - Paraptosis Induction Treatment->Analysis Outcome Outcome: Increased Sensitivity to Gefitinib Analysis->Outcome

Caption: Workflow for testing this compound in overcoming gefitinib resistance.

V. Experimental Protocols

Detailed protocols for the specific experiments performed with this compound were not available. However, this section outlines the general methodologies for the key experiments cited.

A. MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Add varying concentrations of the test compound (e.g., this compound) to the wells.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate for 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.

  • Absorbance Reading: After a 2-hour incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.

B. Xenograft Mouse Model of Lung Cancer

This in vivo model is used to evaluate the antitumor efficacy of a compound.

  • Cell Preparation: Culture human lung cancer cells (e.g., A549) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 1 x 10^6 cells in 100 µL of medium) into the flank of each mouse.[9]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Administer the test compound (e.g., this compound) via a suitable route (e.g., intraperitoneal or oral gavage) at predetermined doses and schedules. A control group should receive a vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.[8]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

VI. Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for lung cancer. Its unique mechanism of inducing paraptosis and its ability to overcome acquired resistance to targeted therapies like gefitinib are highly promising.[6] Further research, including detailed dose-response studies and comprehensive in vivo efficacy and safety profiling, is warranted to fully elucidate its therapeutic value and advance its development as a novel cancer treatment.

References

Flemiphilippinin A: A Potential Paradigm Shift in Lung Cancer Therapy Beyond Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer treatments, the natural compound Flemiphilippinin A has emerged as a compelling candidate, demonstrating a unique mechanism of action that sets it apart from standard chemotherapeutic agents in preclinical studies. This guide provides a detailed comparison of this compound's therapeutic potential against established chemotherapy regimens for non-small cell lung cancer (NSCLC), supported by experimental data for researchers, scientists, and drug development professionals.

A Novel Mechanism of Action: Paraptosis Induction

This compound, a prenylated isoflavone isolated from the plant genus Flemingia, exhibits potent anti-tumor activity by inducing a form of programmed cell death known as paraptosis.[1] This process is morphologically distinct from apoptosis, the target of many conventional chemotherapies. Paraptosis is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.

The signaling cascade initiated by this compound involves the targeting of the c-Myc oncogene, which leads to excessive ER stress. This, in turn, triggers the upregulation of C/EBP homologous protein (CHOP), a key mediator of ER stress-induced cell death. CHOP then facilitates mitochondrial dysfunction, ultimately leading to paraptotic cell death in lung cancer cells.[1] This unique mechanism offers a potential therapeutic avenue, particularly for cancers that have developed resistance to apoptosis-based therapies.

Comparative Efficacy in Non-Small Cell Lung Cancer Models

Quantitative analysis of the cytotoxic effects of this compound and standard NSCLC chemotherapies reveals its significant potency. The half-maximal inhibitory concentration (IC50), a measure of a drug's effectiveness in inhibiting biological processes, has been determined in various NSCLC cell lines.

CompoundCell LineIC50 (µM)Citation(s)
This compound A549Data not available in abstract[1]
H1975Data not available in abstract[1]
Cisplatin A54910.04 - 16.48[2][3]
H19759.6 - 19.34[2][4]
Gefitinib A5494.5 - 8.42[5][6]
H197511.7[5]
Pemetrexed A5491.82 - 4.653[7][8]
H19753.37[7]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).

While direct head-to-head IC50 data for this compound from the primary study is not publicly available in the abstracts, its potent anti-tumor effects observed in both in vitro and in vivo lung cancer models suggest a high degree of efficacy.[1] Of particular note is the finding that this compound can enhance the sensitivity of lung cancer cells to gefitinib, a targeted therapy for EGFR-mutated NSCLC, suggesting a potential synergistic role in overcoming drug resistance.[1]

In Vivo Antitumor Activity

In a mouse xenograft model of lung cancer, this compound demonstrated significant antitumor efficacy.[1] These studies are crucial for evaluating a compound's therapeutic potential in a living organism, taking into account factors like bioavailability and systemic toxicity. The results indicated that this compound is not only effective at inhibiting tumor growth but also exhibits a favorable safety profile.[1]

Signaling Pathway of this compound-Induced Paraptosis

The following diagram illustrates the molecular pathway by which this compound induces paraptosis in lung cancer cells.

FlemiphilippininA_Pathway FlpA This compound cMyc c-Myc FlpA->cMyc targets ER_Stress Endoplasmic Reticulum Stress cMyc->ER_Stress drives CHOP CHOP ER_Stress->CHOP induces Mito_Dysfunction Mitochondrial Dysfunction CHOP->Mito_Dysfunction mediates Paraptosis Paraptosis Mito_Dysfunction->Paraptosis leads to

Caption: this compound signaling pathway.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

The cytotoxic effects of this compound and standard chemotherapeutic agents on NSCLC cell lines (e.g., A549, H1975) are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound, cisplatin, gefitinib, pemetrexed) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against compound concentration.

In Vivo Lung Cancer Xenograft Model

The antitumor efficacy of this compound in a living organism is assessed using a subcutaneous xenograft model in immunocompromised mice.

  • Cell Implantation: Human NSCLC cells (e.g., A549) are suspended in a solution like Matrigel and injected subcutaneously into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Standard chemotherapy may be used as a positive control.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and general health are also monitored to assess toxicity.

  • Endpoint: The experiment is terminated when tumors in the control group reach a specified size, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Xenograft_Workflow Cell_Culture NSCLC Cell Culture (e.g., A549) Implantation Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound vs. Control) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint and Tumor Excision Monitoring->Endpoint

Caption: In vivo xenograft workflow.

Conclusion

This compound presents a promising new approach to lung cancer therapy. Its unique ability to induce paraptosis via the c-Myc/ER stress/CHOP pathway distinguishes it from standard chemotherapies that primarily induce apoptosis. While further research, including direct comparative studies and clinical trials, is necessary, the preclinical data strongly suggest that this compound has the potential to be a valuable addition to the oncologist's armamentarium, both as a standalone therapy and in combination with existing drugs to overcome resistance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.